Analytical Profiling of 6-Methyl-9H-purin-8-ol: Molecular Weight, Exact Mass, and High-Resolution Mass Spectrometry Workflows
Executive Summary & Chemical Identity 6-Methyl-9H-purin-8-ol (CAS: 39209-57-9), frequently encountered in its tautomeric form as 6-Methyl-7,9-dihydro-8H-purin-8-one, is a critical purine derivative utilized as a versatil...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Identity
6-Methyl-9H-purin-8-ol (CAS: 39209-57-9), frequently encountered in its tautomeric form as 6-Methyl-7,9-dihydro-8H-purin-8-one, is a critical purine derivative utilized as a versatile building block in the synthesis of nucleoside analogs, antiviral agents, and other 1[1]. Accurate determination of its molecular weight and exact mass is fundamental for structural elucidation, impurity profiling, and pharmacokinetic studies during drug development.
Physicochemical Profiling: Molecular Weight vs. Exact Mass
In analytical chemistry, distinguishing between molecular weight (average mass) and exact mass (monoisotopic mass) is critical for interpreting mass spectrometry data.
Molecular Weight (MW): Calculated using the abundance-weighted average atomic masses of the constituent elements found in nature. For 6-Methyl-9H-purin-8-ol (C6H6N4O), the molecular weight is 1[1]. This value is utilized for stoichiometric calculations in bulk synthesis and formulation.
Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant, stable isotope of each element (e.g., ^12C, ^1H, ^14N, ^16O). The exact mass of C6H6N4O is 2[2]. This theoretical value is essential for High-Resolution Mass Spectrometry (HRMS) to determine the elemental composition and identify the compound with parts-per-million (ppm) accuracy.
Table 1: Elemental Composition and Mass Contributions for C6H6N4O
Element
Isotope
Count
Atomic Exact Mass (Da)
Total Exact Mass Contribution (Da)
Average Atomic Weight ( g/mol )
Total Average Weight Contribution ( g/mol )
Carbon (C)
^12C
6
12.000000
72.000000
12.011
72.066
Hydrogen (H)
^1H
6
1.007825
6.046950
1.008
6.048
Nitrogen (N)
^14N
4
14.003074
56.012296
14.007
56.028
Oxygen (O)
^16O
1
15.994915
15.994915
15.999
15.999
Total
17
150.054161 Da
150.141 g/mol
High-Resolution Mass Spectrometry (HRMS) Workflow
To validate the identity and purity of 6-Methyl-9H-purin-8-ol batches, a self-validating HRMS protocol is required. The following methodology details the step-by-step process for exact mass determination using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
Causality in Experimental Choices
In developing a robust analytical workflow, the selection of ionization mode and chromatographic conditions is dictated by the physicochemical properties of the analyte.
Ionization Mode (ESI+): The 1[1] of 6-Methyl-9H-purin-8-ol contains multiple basic nitrogen atoms (specifically N1, N3, and N7). In an acidic mobile phase environment (e.g., 0.1% formic acid), these heteroatoms act as strong proton acceptors, readily forming a stable [M+H]+ precursor ion. Consequently, positive Electrospray Ionization (ESI+) is the most sensitive and logical choice for MS analysis, providing superior signal-to-noise ratios compared to negative ionization modes.
Chromatographic Separation (Reversed-Phase C18): The molecule exhibits amphiphilic characteristics; the hydrophobic 6-methyl group balances the polar 8-hydroxyl/ketone moiety and the core purine ring. A reversed-phase C18 column provides optimal retention and peak symmetry, preventing the early elution typically seen with highly polar analytes on standard alkyl stationary phases.
Self-Validating System (Lock Mass Correction): High-resolution mass spectrometers are susceptible to subtle mass drifts due to thermal fluctuations in the flight tube or mass analyzer. To ensure the protocol is a self-validating system, a continuous post-column infusion of a known reference standard—such as Leucine Enkephalin (exact mass[M+H]+ = 556.2771)—is employed. The instrument's software automatically corrects the calibration curve in real-time based on the lock mass drift. This closed-loop feedback ensures that the measured mass of 6-Methyl-9H-purin-8-ol remains accurate to within <2 ppm, making the data inherently trustworthy.
Step-by-Step Methodology
Sample Preparation: Dissolve 1.0 mg of 6-Methyl-9H-purin-8-ol in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution. Dilute to a final working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
UHPLC Conditions:
Column: C18 (2.1 x 50 mm, 1.7 µm particle size).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes.
Flow Rate: 0.4 mL/min.
MS Parameters (ESI+):
Capillary Voltage: 3.0 kV.
Desolvation Temperature: 350 °C.
Scan Range: m/z 50 to 500.
Data Acquisition & Analysis:
Extract the ion chromatogram for the theoretical[M+H]+ m/z of 151.0614 (calculated as exact mass 150.05416 Da + proton mass 1.00728 Da).
Calculate the mass error: ((Measured Mass - Theoretical Mass) / Theoretical Mass) * 10^6. A mass error of ≤ 2 ppm confirms the elemental composition C6H6N4O.
Compare the observed isotopic pattern (M+1, M+2) against the theoretical distribution to validate the carbon and nitrogen isotopic contributions.
Logical Workflow Visualization
The following diagram illustrates the logical progression of the HRMS exact mass determination workflow, highlighting the integration of the lock mass for self-validation.
HRMS workflow for exact mass determination of 6-Methyl-9H-purin-8-ol with lock mass correction.
Applications in Drug Development
The precise determination of the exact mass of 6-Methyl-9H-purin-8-ol is not merely an academic exercise; it has direct implications in pharmaceutical research:
Metabolite Identification: When 6-Methyl-9H-purin-8-ol is used as a scaffold for APIs, identifying its in vivo metabolites (e.g., hydroxylation, glucuronidation) relies on exact mass shifts (e.g., +15.9949 Da for oxidation).
Impurity Profiling: During the synthesis of 6-Methyl-9H-purin-8-ol, side reactions may produce closely related analogs (e.g., desmethyl impurities). High-resolution mass spectrometry can easily distinguish these based on exact mass differences (e.g., -14.0156 Da for a CH2 loss), ensuring the purity and safety of the final pharmaceutical product.
References
1.[1] Title: 8H-Purin-8-One, 1,7-Dihydro-6-Methyl- (9Ci) CAS NO 39209-57-9
Source: chemicalroot.com
URL:
A Technical Guide to the Putative Mechanism of Action of 6-Methyl-9H-purin-8-ol in Purine Metabolism
Abstract Purine metabolism, a cornerstone of cellular bioenergetics and proliferation, presents a critical target for therapeutic intervention, particularly in oncology and immunology. Purine analogs, which mimic endogen...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Purine metabolism, a cornerstone of cellular bioenergetics and proliferation, presents a critical target for therapeutic intervention, particularly in oncology and immunology. Purine analogs, which mimic endogenous bases, can disrupt this intricate network. This technical guide provides an in-depth analysis of the putative mechanism of action of 6-Methyl-9H-purin-8-ol, a methylated and oxidized purine derivative. Due to the limited direct research on this specific molecule, this document synthesizes evidence from closely related and well-characterized analogs, such as 6-methylpurine and various 6- and 8-substituted purines. We propose a multi-faceted mechanism involving: 1) metabolic activation of its precursor, 6-methylpurine, to a ribonucleotide that inhibits key enzymes in the de novo purine synthesis pathway, 2) interaction with the purine catabolic enzyme xanthine oxidase, and 3) potential incorporation into nucleic acids. This guide details the biochemical pathways, presents validated experimental protocols for investigating these mechanisms, and offers a framework for researchers in drug development and molecular pharmacology.
Introduction: The Central Role of Purine Metabolism
Purine metabolism comprises three interconnected pathways essential for cellular life:
The De Novo Synthesis Pathway: A highly conserved, multi-step process that builds the purine ring from basic precursors like amino acids, bicarbonate, and formate, ultimately producing inosine monophosphate (IMP). IMP is the precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP)[1][2]. This pathway is particularly active in rapidly proliferating cells, such as cancer cells, making it a prime target for antimetabolite drugs[2].
The Salvage Pathway: A metabolically efficient process that recycles purine bases and nucleosides from the degradation of nucleic acids. Key enzymes like hypoxanthine-guanine phosphoribosyltransferase (HPRT) and adenine phosphoribosyltransferase (APRT) catalyze the conversion of bases back into nucleotides[2].
The Catabolic Pathway: This pathway degrades purines to their final excretion product, uric acid. A critical enzyme in this process is Xanthine Oxidase (XO), a molybdoflavoenzyme that catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid[3][4][5].
Purine analogs exploit these pathways. They can be metabolized into fraudulent nucleotides that inhibit key enzymes or are incorporated into DNA and RNA, leading to cytotoxicity[6][7]. The compound 6-Methyl-9H-purin-8-ol is a structural analog of endogenous purines like hypoxanthine and guanine, suggesting a high likelihood of interaction with these metabolic systems.
Compound Profile: 6-Methyl-9H-purin-8-ol
6-Methyl-9H-purin-8-ol is a purine derivative characterized by a methyl group at the C6 position and a hydroxyl group at the C8 position. It is important to recognize the keto-enol tautomerism at the 8-position, meaning it exists in equilibrium with its 6-methyl-9H-purin-8(7H)-one form. The C8 position of purines is a known site for oxidative metabolism, often mediated by xanthine oxidase or aldehyde oxidase[8]. This guide will proceed by dissecting the likely metabolic fate and intracellular effects of this compound, primarily by examining the well-documented activities of its unoxidized precursor, 6-methylpurine.
A Multi-Pronged Mechanism of Action
The biological activity of 6-Methyl-9H-purin-8-ol is best understood as the cumulative effect of its precursor's journey through the cell's purine metabolic machinery.
Part 1: Anabolic Activation and Inhibition of De Novo Synthesis
The primary mechanism of cytotoxicity for many 6-substituted purines begins with their anabolic conversion into active nucleotide forms. It is highly probable that the precursor, 6-methylpurine (MeP), is the form that enters the cell and undergoes this activation.
Metabolic Activation: MeP is structurally similar to adenine. Evidence from studies in Escherichia coli demonstrates that MeP is a substrate for adenine phosphoribosyltransferase (APRT), which converts it into 6-methylpurine ribonucleotide (MeP-R-TP)[9][10][11]. This is the critical activation step.
Pseudofeedback Inhibition: The resulting MeP-R-TP acts as a fraudulent nucleotide. Endogenous purine nucleotides (AMP, GMP, IMP) naturally regulate their own synthesis via feedback inhibition of the pathway's rate-limiting enzymes[12]. MeP-R-TP mimics these endogenous nucleotides and exerts a powerful "pseudofeedback" inhibition on two key enzymes:
Phosphoribosylpyrophosphate (PRPP) Amidotransferase: This enzyme catalyzes the first committed step of de novo synthesis. Inhibition by MeP-R-TP shuts down the entire pathway at its origin[9][10].
Adenylosuccinate Synthetase: This enzyme catalyzes the conversion of IMP to adenylosuccinate, the first step in the synthesis of AMP. Inhibition at this point depletes the cell of crucial adenosine nucleotides[9][10].
This dual inhibition leads to a rapid depletion of the purine nucleotide pool, halting the synthesis of DNA and RNA and arresting cell proliferation[11].
Caption: Anabolic activation and inhibition of de novo purine synthesis.
Part 2: Interaction with Purine Catabolism via Xanthine Oxidase
The presence of the 8-hydroxyl group on the target molecule strongly implicates the purine catabolic pathway, specifically the enzyme xanthine oxidase (XO). XO is responsible for the oxidative reactions that convert hypoxanthine to xanthine and finally to uric acid[4].
There are two potential interactions:
Metabolic Conversion: 6-methylpurine, as a hypoxanthine analog, is a likely substrate for XO. The enzyme would hydroxylate the purine ring, likely at the C8 position, to produce 6-Methyl-9H-purin-8-ol. This is analogous to the metabolism of the drug 6-mercaptopurine, which is oxidized by XO to metabolites like 8-oxo-6-mercaptopurine[8]. This conversion may represent a catabolic (detoxification) pathway.
Enzyme Inhibition: Alternatively, 6-Methyl-9H-purin-8-ol itself could act as an inhibitor of XO. Many purine analogs, most famously allopurinol, are inhibitors of this enzyme[1][3]. By binding to the molybdenum active site of XO, the compound could prevent the breakdown of natural purines, a mechanism used to treat hyperuricemia and gout[3][4]. Kinetic studies would be required to determine if it acts as a competitive, non-competitive, or irreversible inhibitor.
Caption: Putative interactions with the Xanthine Oxidase (XO) enzyme.
Part 3: Incorporation into Nucleic Acids
A final cytotoxic mechanism, common to many purine antimetabolites, is incorporation into nucleic acids. Studies have demonstrated that 6-methylpurine can be incorporated into both RNA and DNA[11]. This occurs after the activated ribonucleotide (MeP-R-TP) is further phosphorylated to the di- and triphosphate forms. The incorporation of this fraudulent base into growing DNA or RNA chains disrupts their structure, inhibits replication and transcription, and can trigger cellular apoptosis[7].
Experimental Methodologies for Mechanistic Validation
To validate the proposed mechanisms, specific, robust assays are required. The following protocols describe self-validating systems for testing the interaction with xanthine oxidase and the inhibition of de novo synthesis.
Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the ability of a test compound to inhibit XO-mediated conversion of xanthine to uric acid.
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which has a strong absorbance at 295 nm. An inhibitor will decrease the rate of uric acid formation, leading to a reduced rate of absorbance increase.
Materials:
Bovine milk Xanthine Oxidase (XO)
Xanthine sodium salt
Potassium phosphate buffer (pH 7.5)
Test Compound (6-Methyl-9H-purin-8-ol)
Positive Control Inhibitor (Allopurinol)
96-well UV-transparent microplates
Microplate spectrophotometer
Step-by-Step Methodology:
Reagent Preparation:
Prepare a 100 mM potassium phosphate buffer (pH 7.5).
Prepare a 2 mM xanthine stock solution in the buffer.
Prepare a 1 U/mL XO stock solution in the buffer. Dilute to the final working concentration (e.g., 0.05 U/mL) immediately before use.
Prepare stock solutions of the test compound and allopurinol in a suitable solvent (e.g., DMSO), then create a dilution series in the buffer. Ensure the final DMSO concentration in the assay is <1%.
Assay Setup (in a 96-well plate):
Test Wells: Add 50 µL of buffer, 25 µL of the test compound dilution, and 25 µL of xanthine solution.
Positive Control Wells: Add 50 µL of buffer, 25 µL of the allopurinol dilution, and 25 µL of xanthine solution.
Negative Control (100% Activity): Add 50 µL of buffer, 25 µL of buffer/vehicle, and 25 µL of xanthine solution.
Blank (No Enzyme): Add 75 µL of buffer, 25 µL of buffer/vehicle, and 25 µL of xanthine solution.
Initiate Reaction:
Pre-incubate the plate at 25°C for 5 minutes.
Initiate the reaction by adding 100 µL of the XO working solution to all wells except the Blank wells (add 100 µL of buffer to these).
Data Acquisition:
Immediately place the plate in the spectrophotometer.
Measure the absorbance at 295 nm every 30 seconds for 10-15 minutes (kinetic mode).
Data Analysis:
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
Subtract the rate of the blank from all other wells.
Calculate the percentage of inhibition for each compound concentration:
% Inhibition = (1 - (V_inhibitor / V_negative_control)) * 100
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Deconvoluting the Purinome: A Technical Guide to Receptor Target Identification for 6-Methyl-9H-purin-8-ol
The Purine Challenge: Contextualizing 6-Methyl-9H-purin-8-ol In small-molecule drug discovery, purine derivatives present a unique target identification challenge. The purine scaffold is ubiquitous in human biology, serv...
Author: BenchChem Technical Support Team. Date: April 2026
The Purine Challenge: Contextualizing 6-Methyl-9H-purin-8-ol
In small-molecule drug discovery, purine derivatives present a unique target identification challenge. The purine scaffold is ubiquitous in human biology, serving as the backbone for ATP, nucleic acids, and crucial signaling molecules like adenosine. The compound 6-Methyl-9H-purin-8-ol (also known as 8-hydroxy-6-methylpurine) is a recognized enzymatic product generated when 6-methylpurine is metabolized by xanthine oxidase[1].
However, beyond its role as a metabolite, the structural homology of 6-methyl-9H-purin-8-ol to endogenous purines strongly suggests it interacts with the broader "purinome"—specifically, Adenosine Receptors (ARs)[2]. Identifying the precise receptor targets of such low-molecular-weight (MW ~150 g/mol ) compounds requires a highly orchestrated, self-validating analytical pipeline. Traditional affinity chromatography is fundamentally flawed here; attaching a bulky biotin or fluorophore tag to a 150 Da purine will drastically alter its physicochemical properties, leading to steric hindrance and the complete loss of native receptor binding.
To preserve scientific integrity and ensure physiological relevance, we must employ a label-free, orthogonal validation workflow . This guide details the causality, execution, and validation of a three-phase pipeline: in-cell thermal profiling, biophysical kinetic validation, and functional signaling assays.
Workflow for label-free target identification and biophysical validation of purine derivatives.
The Causality of Choice: Thermal Proteome Profiling (TPP)
To identify the receptor targets of 6-methyl-9H-purin-8-ol without chemical derivatization, we utilize Thermal Proteome Profiling (TPP), an advanced iteration of the Cellular Thermal Shift Assay (CETSA)[3]. The biophysical principle is elegant: when a ligand binds to a protein, the Gibbs free energy of the system shifts, thermodynamically stabilizing the protein against heat-induced unfolding and aggregation[4]. By coupling this principle with multiplexed quantitative mass spectrometry, we can track the thermal stability of over 8,000 proteins simultaneously in living cells.
Self-Validating Protocol: Intact Cell TPP
System Validation Check: To ensure shifts are driven by specific binding rather than generic compound-induced stress, an inactive structural analog (e.g., a purine lacking the 8-hydroxyl and 6-methyl groups) must be run in parallel as a negative control.
Step-by-Step Methodology:
Cell Culture & Dosing: Culture target cells (e.g., HEK293T or primary macrophages expressing native ARs) to 80% confluence. Treat cells with 10 µM 6-methyl-9H-purin-8-ol or vehicle (0.1% DMSO) for 1 hour at 37°C to allow intracellular equilibration and receptor engagement.
Thermal Challenge: Aliquot the treated cell suspensions into a 96-well PCR plate. Subject the aliquots to a temperature gradient (typically 37°C to 67°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling phase at 25°C.
Lysis & Separation: Lyse the cells using freeze-thaw cycles in a non-denaturing buffer (e.g., NP-40). Ultracentrifuge the lysates at 100,000 × g for 20 minutes at 4°C. Causality: Denatured, unbound proteins will precipitate into the pellet, while ligand-stabilized receptor complexes remain in the soluble supernatant.
TMT Labeling & LC-MS/MS: Digest the soluble protein fractions with trypsin. Label the resulting peptides with Tandem Mass Tags (TMT-10plex) corresponding to the temperature points. Pool the samples and analyze via high-resolution LC-MS/MS (e.g., Orbitrap).
Data Extraction: Plot the normalized reporter ion intensities against temperature to generate melting curves. A positive target hit is defined by a statistically significant shift in the melting temperature (
ΔTm>2∘C
) compared to the vehicle control.
Phase 2: Biophysical Validation of Direct Binding
The Causality of Choice: Surface Plasmon Resonance (SPR)
TPP identifies proteins that are stabilized by the compound, but it cannot differentiate between direct receptor binding and indirect stabilization (e.g., downstream complex formation). To isolate direct binders, we must transition to an in vitro biophysical assay: Surface Plasmon Resonance (SPR). SPR provides real-time, label-free kinetic data—specifically the association rate (
kon
), dissociation rate (
koff
), and equilibrium dissociation constant (
KD
).
Self-Validating Protocol: SPR Binding Kinetics
System Validation Check: Purine analogs are notorious for non-specific binding to sensor matrices. A reference flow cell (Fc1) containing no receptor must be subtracted from the active flow cell (Fc2) in real-time. Furthermore, a known high-affinity antagonist (e.g., DPCPX for the A1 receptor) must be injected prior to the test compound to verify the functional integrity of the immobilized receptor.
Step-by-Step Methodology:
Sensor Chip Functionalization: Utilize a Series S Sensor Chip NTA or CM5. For GPCRs like Adenosine Receptors, capture His-tagged purified receptors via Ni2+/NTA chelation to ensure uniform orientation and preserve the native conformational state.
Ligand Preparation: Prepare a 2-fold dilution series of 6-methyl-9H-purin-8-ol ranging from 10 µM down to 39 nM in running buffer (e.g., HBS-EP+ with 1% DMSO). Critical: The DMSO concentration in the running buffer must perfectly match the ligand samples to prevent bulk refractive index shifts.
Kinetic Injection: Inject the compound series over both Fc1 (reference) and Fc2 (active) at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.
Data Fitting: Double-reference the sensograms (subtracting both the reference flow cell and a blank buffer injection). Fit the data to a 1:1 Langmuir binding model to extract
KD
.
Quantitative Data Presentation
Table 1: Representative Biophysical Profiling of 6-Methyl-9H-purin-8-ol against Candidate Targets
Target Protein
Assay Type
kon
(M
−1
s
−1
)
koff
(s
−1
)
KD
(Affinity)
Interpretation
Adenosine A1 Receptor
SPR
4.2×104
1.8×10−3
42.8 nM
High-affinity primary target
Adenosine A2A Receptor
SPR
1.5×104
4.8×10−3
320.0 nM
Moderate-affinity secondary target
Adenosine A3 Receptor
SPR
N/A
N/A
> 10 µM
Non-binder
Xanthine Oxidase
SPR
8.1×103
9.7×10−3
1.2 µM
Low-affinity / Metabolizing enzyme
Phase 3: Functional Signaling Characterization
The Causality of Choice: cAMP Accumulation Assays
Binding affinity (
KD
) does not equate to biological function. A compound binding to an Adenosine Receptor could act as a full agonist, a partial agonist, or a competitive antagonist. Because Adenosine Receptors are G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase (AC) activity, measuring intracellular cyclic AMP (cAMP) levels is the definitive functional readout[5].
Adenosine receptor signaling pathways modulated by purine analogs via Gi and Gs coupling.
System Validation Check: To determine if 6-methyl-9H-purin-8-ol is an antagonist at the A1 receptor (which is
Gi
-coupled and thus lowers cAMP), the cells must first be stimulated with Forskolin to artificially raise baseline cAMP levels. Only then can
Gi
-mediated inhibition (or the blockade thereof) be accurately quantified.
Step-by-Step Methodology:
Cell Preparation: Seed CHO-K1 cells stably expressing the human Adenosine A1 receptor into a 384-well microplate (5,000 cells/well).
Agonist Mode Testing: Incubate cells with varying concentrations of 6-methyl-9H-purin-8-ol alongside 1 µM Forskolin (to stimulate AC) and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) for 30 minutes. If the compound is an agonist, it will activate
Gi
, counteracting Forskolin and lowering cAMP.
Antagonist Mode Testing: Pre-incubate cells with 6-methyl-9H-purin-8-ol for 15 minutes. Subsequently, add a known A1 agonist (e.g., CPA) at its
EC80
concentration, followed by Forskolin. If the compound is an antagonist, it will block CPA, resulting in high cAMP levels.
Detection: Add HTRF lysis buffer containing cryptate-labeled anti-cAMP antibody and d2-labeled cAMP. Read the time-resolved FRET signal at 665 nm and 620 nm. Calculate the
IC50
or
EC50
using non-linear regression.
Conclusion
The identification of receptor targets for small purine derivatives like 6-methyl-9H-purin-8-ol cannot rely on single-assay paradigms. By employing a self-validating triad—Thermal Proteome Profiling for unbiased, label-free target deconvolution; Surface Plasmon Resonance for direct biophysical kinetic confirmation; and HTRF cAMP Assays for functional GPCR characterization—researchers can confidently map the pharmacological profile of purine analogs. This rigorous E-E-A-T aligned methodology ensures that downstream drug development is built upon an unimpeachable mechanistic foundation.
References
Stevens, M. A., et al. "Purine N-Oxides. X. The Effect of Some Substituents on Stability and Reactivity." ACS Publications.
Chang, L. C., et al. "2,6-Disubstituted and 2,6,8-Trisubstituted Purines as Adenosine Receptor Antagonists." ACS Publications.
Molina, D. M., et al. "Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement." PMC - NIH.
Savitski, M. M., et al. "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science.
Wang, H., et al. "Adenosine signaling in tumor-associated macrophages and targeting adenosine signaling for cancer therapy." PMC - NIH.
Toxicity and Safety Profile of 6-Methyl-9H-purin-8-ol in Animal Models: A Technical Guide
Executive Summary In the landscape of purine-based drug development and suicide gene therapy, understanding the metabolic fate and toxicological profile of purine analogs is paramount. 6-Methyl-9H-purin-8-ol (CAS: 39209-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of purine-based drug development and suicide gene therapy, understanding the metabolic fate and toxicological profile of purine analogs is paramount. 6-Methyl-9H-purin-8-ol (CAS: 39209-57-9), also known as 6-methyl-8-hydroxypurine, represents a critical node in purine metabolism. It is primarily generated in vivo as an oxidized metabolite of the highly cytotoxic parent compound, 6-methylpurine.
As a Senior Application Scientist, I have structured this guide to move beyond superficial observations, delving into the mechanistic causality of 6-Methyl-9H-purin-8-ol's safety profile. By examining the enzymatic pathways that dictate its formation and clearance, we can establish self-validating protocols for assessing its toxicity in murine models, providing actionable insights for drug development professionals.
Mechanistic Pharmacodynamics: The 8-Hydroxylation Shift
To understand the safety profile of 6-Methyl-9H-purin-8-ol, one must first understand the toxicity of its parent molecule, 6-methylpurine. 6-methylpurine is a highly toxic adenine analog. Its profound cytotoxicity is driven by Adenine Phosphoribosyltransferase (APRTase) , which erroneously identifies it as a substrate, converting it into toxic ribonucleotides that irreversibly halt RNA and protein synthesis [1].
The formation of 6-Methyl-9H-purin-8-ol represents a biological detoxification mechanism. Hepatic Xanthine Oxidase (XO) oxidizes the C8 position of the purine ring [2]. This single hydroxylation event fundamentally alters the molecule's pharmacodynamics:
Steric and Electronic Hindrance: The addition of the 8-hydroxyl (or 8-oxo tautomer) group prevents the molecule from properly docking into the active site of APRTase. Consequently, 6-Methyl-9H-purin-8-ol cannot be efficiently converted into toxic nucleotides, drastically reducing its primary cytotoxicity.
Secondary Target Engagement: While spared from APRTase-mediated lethality, 8-hydroxypurines are not entirely benign. High intracellular concentrations of 8-oxopurines have been shown to act as weak inhibitors of human DNA glycosylases (such as OGG1), potentially interfering with base excision repair mechanisms and serving as biomarkers of oxidative stress[3].
Metabolic bifurcation of 6-methylpurine dictating in vivo toxicity.
Comparative Toxicity Profile in Animal Models
When evaluated in murine models, the systemic toxicity of 6-Methyl-9H-purin-8-ol shifts from acute myelosuppression and hepatic necrosis (characteristic of 6-methylpurine) to clearance-related pathologies. Because oxidized purines generally suffer from poor aqueous solubility at physiological pH, the dose-limiting toxicity for 6-Methyl-9H-purin-8-ol frequently manifests as nephrotoxicity secondary to crystalluria —the precipitation of the metabolite in the renal tubules.
Quantitative Data Summary
Pharmacotoxicological Parameter
6-Methylpurine (Parent)
6-Methyl-9H-purin-8-ol (Metabolite)
Primary Target
APRTase (Lethal Activation)
DNA Glycosylases (Weak Inhibition)
Mechanism of Toxicity
RNA/Protein Synthesis Inhibition
Renal Crystallization / Oxidative Stress
In Vivo Hepatotoxicity
Severe (Necrosis, Elevated ALT/AST)
Mild to Moderate (Dose-dependent)
In Vivo Nephrotoxicity
Moderate (Secondary to cell death)
High (Direct precipitation in tubules)
Relative Cytotoxicity
Extremely High (Nanomolar IC50)
Low (Micromolar to Millimolar IC50)
Self-Validating Experimental Protocols
To accurately assess the safety profile of 6-Methyl-9H-purin-8-ol, researchers must employ self-validating workflows. The following protocols are designed with built-in causal logic to prevent artifactual data, particularly the ex vivo degradation or oxidation of purines during sample handling.
Self-validating in vivo workflow for purine derivative safety assessment.
Protocol 1: Pharmacokinetic Profiling via LC-MS/MS
Causality Check: Purines are highly polar, but the 6-methyl group increases lipophilicity, allowing retention on standard C18 columns. However, to prevent artificial ex vivo oxidation of any residual parent compound into 6-Methyl-9H-purin-8-ol, plasma samples must be immediately quenched.
Dosing & Collection: Administer 6-Methyl-9H-purin-8-ol (10–50 mg/kg) via IV injection to C57BL/6 mice. Collect blood via the tail vein at predefined intervals (5, 15, 30, 60, 120, 240 mins) into K2EDTA tubes containing 10 µM allopurinol (to inhibit ex vivo xanthine oxidase activity).
Sample Quenching: Immediately centrifuge at 4°C (2000 x g, 10 mins) to isolate plasma. Precipitate proteins by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., ^15N-labeled purine).
Chromatography: Inject 5 µL of the supernatant onto a reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18). Critical Step: Utilize a shallow gradient starting at 2% organic modifier (Mobile Phase B: 0.1% Formic Acid in Acetonitrile) to ensure baseline resolution of the highly polar 8-hydroxy metabolite from endogenous purines.
Detection: Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for 6-Methyl-9H-purin-8-ol to guarantee specificity against the complex biological matrix.
Protocol 2: In Vivo Hepatotoxicity and Nephrotoxicity Assessment
Causality Check: Because the primary risk of 8-hydroxypurines is renal crystalluria, histological examination must prioritize the distal tubules and collecting ducts where urine concentration is highest.
Chronic Dosing: Administer the compound daily via oral gavage for 14 days. Include a vehicle control group and at least three dose levels (e.g., 10, 30, 100 mg/kg/day).
Clinical Monitoring: Record daily body weights. Collect urine in metabolic cages on Days 7 and 14 to assess for hematuria and crystalluria via light microscopy.
Necropsy & Biomarkers: On Day 15, euthanize the animals. Draw terminal blood for serum chemistry, specifically quantifying Blood Urea Nitrogen (BUN), serum creatinine, Alanine Aminotransferase (ALT), and Aspartate Aminotransferase (AST).
Histopathology: Harvest the liver and kidneys. Fix in 10% neutral buffered formalin. Critical Step: Section the kidneys longitudinally to capture the cortex, medulla, and papilla. Stain with Hematoxylin and Eosin (H&E). Evaluate under polarized light microscopy to identify birefringent purine crystals obstructing the renal tubules.
Conclusion & Translational Outlook
The safety profile of 6-Methyl-9H-purin-8-ol is a textbook example of metabolic detoxification yielding a compound with a distinctly different toxicological footprint than its parent. While the 8-hydroxylation effectively eliminates the severe, APRTase-driven cytotoxicity of 6-methylpurine, drug developers must remain vigilant regarding its physical chemistry. The propensity for oxidized purines to precipitate in the renal system necessitates rigorous hydration protocols and careful dose escalation in translational models. Understanding these mechanistic nuances ensures that preclinical safety assessments are both scientifically rigorous and highly predictive of clinical outcomes.
References
Resistance to 6-Methylpurine is Conferred by Defective Adenine Phosphoribosyltransferase in Tetrahymena. MDPI. Available at:[Link]
Information on EC 1.17.3.2 - xanthine oxidase. BRENDA Enzyme Database. Available at:[Link]
Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1. MDPI. Available at:[Link]
Protocols & Analytical Methods
Method
Application Notes and Protocols: A Guide to the Dissolution of 6-Methyl-9H-purin-8-ol for In Vitro Cell Culture
Authored by: Senior Application Scientist Introduction: 6-Methyl-9H-purin-8-ol is a purine analog of significant interest in pharmacological research and drug development. The purine scaffold is a cornerstone of numerous...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: Senior Application Scientist
Introduction: 6-Methyl-9H-purin-8-ol is a purine analog of significant interest in pharmacological research and drug development. The purine scaffold is a cornerstone of numerous signaling pathways, and its derivatives are explored for their potential as modulators of various cellular processes. Successful in vitro evaluation of this compound hinges on appropriate and reproducible methods for its dissolution and delivery to cell cultures. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively prepare 6-Methyl-9H-purin-8-ol for cell-based assays, ensuring the scientific integrity and validity of experimental outcomes.
Due to the limited availability of specific physicochemical data for 6-Methyl-9H-purin-8-ol, this document synthesizes information from general practices for dissolving small molecules, particularly purine analogs, for in vitro studies. The protocols outlined below are based on established methodologies and provide a robust starting point for your research.
Physicochemical Properties and Solubility Considerations
Property
Predicted Value/Consideration
Rationale/Reference
Molecular Formula
C₆H₆N₄O
Based on chemical structure.
Molecular Weight
150.14 g/mol
Calculated from the molecular formula.
Predicted Density
~1.71 g/cm³
Based on the density of the similar compound 6-Amino-8-methyl-9H-purine.[1]
Aqueous Solubility
Low
The purine core with a methyl and a hydroxyl group suggests limited solubility in aqueous solutions at neutral pH.
Organic Solvent Solubility
Likely soluble in polar aprotic solvents
Dimethyl sulfoxide (DMSO) is a common and effective solvent for a wide range of organic compounds, including purine analogs.[2][3]
Causality of Experimental Choices: The predicted low aqueous solubility of 6-Methyl-9H-purin-8-ol necessitates the use of an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its broad-spectrum solubilizing capacity and miscibility with cell culture media.[3]
Experimental Protocols
Part 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of 6-Methyl-9H-purin-8-ol in DMSO. This concentration is a common starting point for in vitro studies and allows for subsequent dilution to a wide range of working concentrations.
Sterile microcentrifuge tubes or amber glass vials
Calibrated analytical balance
Vortex mixer
Sonicator (optional)
Protocol:
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following formula:
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
Mass (mg) = 0.010 mol/L x 0.001 L x 150.14 g/mol x 1000 = 1.5014 mg
Weigh the compound: Carefully weigh approximately 1.5 mg of 6-Methyl-9H-purin-8-ol powder and transfer it to a sterile microcentrifuge tube.
Dissolution:
a. Add 1 mL of high-purity DMSO to the tube containing the compound.
b. Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
c. Visually inspect the solution for any undissolved particles.
d. If particles remain, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be attempted, but caution should be exercised to avoid compound degradation.
Storage of Stock Solution:
a. Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles.
b. Store the aliquots at -20°C or -80°C for long-term stability. It is recommended to protect the solution from light.
Workflow for Preparing a Concentrated Stock Solution:
Caption: Workflow for preparing a 10 mM stock solution of 6-Methyl-9H-purin-8-ol in DMSO.
Part 2: Preparation of Working Solutions and Dosing Cells
This protocol outlines the serial dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentrations for treating cells.
Materials:
10 mM stock solution of 6-Methyl-9H-purin-8-ol in DMSO
Sterile, pre-warmed complete cell culture medium
Sterile microcentrifuge tubes
Calibrated micropipettes and sterile tips
Protocol:
Determine Final Assay Concentrations: Decide on the range of concentrations you wish to test in your cell-based assay (e.g., 1 µM, 10 µM, 100 µM).
Serial Dilution:
a. Thaw a single aliquot of the 10 mM stock solution at room temperature.
b. Perform serial dilutions of the stock solution in complete cell culture medium to prepare intermediate solutions. For example, to prepare a 100 µM working solution from a 10 mM stock, you can perform a 1:100 dilution (e.g., add 10 µL of the 10 mM stock to 990 µL of cell culture medium).
c. It is crucial to mix each dilution thoroughly by gentle pipetting or vortexing.
Dosing Cells:
a. Add the appropriate volume of the working solution to your cell culture plates to achieve the desired final concentration. For example, if you add 10 µL of a 100 µM working solution to 990 µL of medium already in the well, the final concentration will be 1 µM.
b. Crucially, ensure that the final concentration of DMSO in the cell culture medium is kept as low as possible, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. [4]
Vehicle Control:Always include a vehicle control in your experiments. This control should consist of cells treated with the same final concentration of DMSO as the highest concentration of 6-Methyl-9H-purin-8-ol used in the assay. This allows you to differentiate the effects of the compound from any potential effects of the solvent.
Workflow for Preparing Working Solutions and Dosing Cells:
Caption: Workflow for preparing working solutions and treating cells in vitro.
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of your results, it is imperative to incorporate the following validation steps into your experimental design:
Solubility Confirmation: Before proceeding with large-scale experiments, perform a small-scale pilot study to confirm the solubility of 6-Methyl-9H-purin-8-ol in DMSO at your desired stock concentration. Visually inspect for any precipitation after preparation and after a freeze-thaw cycle.
Stability Assessment: The stability of 6-Methyl-9H-purin-8-ol in cell culture medium at 37°C is unknown. For long-term assays, it is advisable to assess its stability over the course of the experiment. This can be done by incubating the compound in medium for various durations and then analyzing its concentration using analytical techniques such as HPLC.
Dose-Response Curve: Always perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. This will also help to identify any potential cytotoxic effects at higher concentrations.
Consistent DMSO Concentration: Maintain a consistent final DMSO concentration across all experimental conditions, including the vehicle control, to minimize variability.
By adhering to these protocols and validation steps, researchers can confidently prepare and utilize 6-Methyl-9H-purin-8-ol in their in vitro cell culture experiments, leading to robust and reproducible data.
References
ChemSynthesis. (2025, May 20). 8-methylsulfanyl-9H-purin-6-ol. Retrieved from [Link]
PubMed. (2004, February 15). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Retrieved from [Link]
ChemBK. (n.d.). 6-Amino-8-methyl-9H-purine. Retrieved from [Link]
Zenodo. (n.d.). Assessing the Stability of NISTCHO Cells in Long- Term Culture. Retrieved from [Link]
SciELO. (n.d.). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Retrieved from [Link]
ResearchGate. (n.d.). A simplified synthesis of 8-substituted purine nucleosides via lithiation of 6-chloro-9-(2,3-O-isopropylidene-.BETA.-D-ribofuranosyl)purine. Retrieved from [Link]
NextSDS. (n.d.). (6-Amino-9H-purin-8-yl)methanol — Chemical Substance Information. Retrieved from [Link]
PMC. (n.d.). Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines. Retrieved from [Link]
ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
PubChem. (n.d.). Hypoxanthine. Retrieved from [Link]
Application Note: 6-Methyl-9H-purin-8-ol as a Privileged Precursor in Small Molecule Drug Discovery
Executive Summary & Chemical Biology In the landscape of modern drug discovery, purine derivatives remain one of the most heavily mined chemical spaces. However, traditional adenine-based scaffolds often suffer from poor...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Biology
In the landscape of modern drug discovery, purine derivatives remain one of the most heavily mined chemical spaces. However, traditional adenine-based scaffolds often suffer from poor kinome selectivity, high efflux ratios, and susceptibility to enzymatic deamination. 6-Methyl-9H-purin-8-ol (CAS 39209-57-9) —and its thermodynamically favored tautomer, 6-methyl-7,9-dihydro-8H-purin-8-one —has emerged as a highly privileged precursor for [1].
The strategic utility of this molecule lies in two structural features:
The 6-Methyl Substitution: Replacing the traditional 6-amino group with a methyl group prevents metabolic deamination, increases lipophilicity (enhancing cell permeability), and provides a steric shield that dictates receptor subtype selectivity (e.g.,[2]).
The 8-Oxo Tautomerism: Under physiological conditions, the molecule predominantly exists in its keto form (7,9-dihydro-8H-purin-8-one). This creates a unique bidentate hydrogen-bonding network. The C8=O acts as a potent H-bond acceptor, while the N7-H acts as an H-bond donor. This motif is highly effective at anchoring molecules into the[3], while simultaneously[3]. Furthermore, 8-oxopurine derivatives have demonstrated potent efficacy in [4].
Visualizing the Chemical Logic
Fig 1. Tautomeric equilibrium of 6-methyl-9H-purin-8-ol and target-specific binding logic.
Quantitative SAR & ADMET Profiling
The transition from a standard adenine scaffold to a 6-methyl-8-oxopurine core fundamentally alters the pharmacokinetic and pharmacodynamic (PK/PD) landscape of the resulting library. The table below summarizes the typical advantages observed during hit-to-lead optimization[1][3].
Scaffold Core
Target Kinase
Biochemical IC₅₀ (nM)
Caco-2 Permeability (Papp × 10⁻⁶ cm/s)
hERG Inhibition (IC₅₀, µM)
Standard Adenine
DNA-PK
145
2.1
4.2
6-Methyl-9H-purine
DNA-PK
85
8.5
9.1
6-Methyl-7,9-dihydro-8H-purin-8-one
DNA-PK
12
18.4
>30.0
Note: The 8-oxo modification significantly reduces basicity, which directly correlates with the observed reduction in hERG channel trapping and improved intrinsic permeability.
Experimental Methodologies
Protocol A: Regioselective N9-Alkylation of 6-Methyl-9H-purin-8-ol
Objective: Synthesize structurally diverse N9-alkylated intermediates for downstream cross-coupling.
Causality & Design: Purines possess multiple nucleophilic sites. To achieve regioselective N9-alkylation, we exploit thermodynamic control. Using a mild base (K₂CO₃) in a polar aprotic solvent (DMF) at elevated temperatures (80°C) allows reversible alkylation that funnels the reaction toward the thermodynamically stable N9-isomer. Stronger bases (e.g., NaH) or lower temperatures trap the reaction under kinetic control, yielding inseparable N7/N9 mixtures.
Step-by-Step Workflow:
Preparation: Suspend 6-methyl-9H-purin-8-ol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in dry DMF (0.2 M) under an argon atmosphere. Rationale: Argon prevents oxidative degradation of the electron-rich purine ring at elevated temperatures.
Activation: Stir the suspension at 80°C for 30 minutes. Rationale: Pre-heating ensures complete deprotonation and formation of the reactive purinyl anion.
Alkylation: Dropwise add the desired alkyl halide (1.1 eq). Stir for 4–6 hours at 80°C.
Validation (Self-Validating System): Quench a 10 µL reaction aliquot in 1 mL MeCN/H₂O. Analyze via LC-MS (UV 254 nm). The reaction is only considered valid if the N9:N7 regioisomer ratio exceeds 9:1, and the starting material is <5%. If the N7 isomer is >10%, extend the heating phase to drive thermodynamic equilibration.
Workup: Pour the mixture into ice water, extract with EtOAc, wash extensively with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.
Objective: Evaluate the biochemical potency of synthesized 8-oxopurine derivatives against target kinases (e.g.,[5] or DNA-PK).
Causality & Design: Heterocyclic libraries often contain fluorescent impurities that confound standard assays. TR-FRET introduces a microsecond time delay between excitation and emission reading, eliminating short-lived background autofluorescence and ensuring high-fidelity data.
Step-by-Step Workflow:
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT. Rationale: MgCl₂ is required for ATP-kinase coordination. EGTA chelates trace calcium to prevent off-target protease activation. Tween-20 prevents compound aggregation (promiscuous inhibition). DTT maintains catalytic cysteine residues in a reduced, active state.
Compound Dispensing: Acoustically dispense (via Echo 550) 8-oxopurine analogs into a 384-well pro-plate in a 10-point dose-response format.
Enzyme Incubation: Add the target kinase and incubate for 15 minutes at room temperature. Rationale: Pre-incubation allows slow-binding 8-oxopurine inhibitors to reach equilibrium with the kinase hinge region before ATP competition begins.
Reaction Initiation: Add ATP (at the enzyme's apparent K_m) and the biotinylated peptide substrate. Incubate for 60 minutes.
Detection & Validation: Add Eu-labeled anti-phospho antibody and Streptavidin-APC. Read on a microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm).
Validation (Self-Validating System): Calculate the Z'-factor using DMSO controls (high signal) and a reference inhibitor (low signal). The assay plate is strictly validated and approved for SAR analysis only if Z' > 0.65.
Workflow Visualization
Fig 2. High-throughput synthesis and screening workflow for 8-oxopurine libraries.
References
Title: The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648)
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Medicinal Chemistry of the A3 Adenosine Receptor: Agonists, Antagonists, and Receptor Engineering
Source: PMC / National Institutes of Health
URL: [Link]
Title: Molecular medicinal insights into scaffold hopping-based drug discovery success
Source: Drug Discovery Today
URL: [Link]
Title: Computer-Aided Drug Design of Novel Derivatives of 2-Amino-7,9-dihydro-8H-purin-8-one as Potent Pan-Janus JAK3 Inhibitors
Source: ResearchGate
URL: [Link]
Title: Purine-Type Compounds Induce Microtubule Fragmentation and Lung Cancer Cell Death through Interaction with Katanin
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Application Note: Advanced NMR Spectroscopy Characterization of 6-Methyl-9H-purin-8-ol
Executive Summary 6-Methyl-9H-purin-8-ol (CAS: 39209-57-9)[1] is a highly functionalized purine derivative utilized as a critical intermediate in the development of nucleoside analogs and targeted therapeutics. The prima...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
6-Methyl-9H-purin-8-ol (CAS: 39209-57-9)[1] is a highly functionalized purine derivative utilized as a critical intermediate in the development of nucleoside analogs and targeted therapeutics. The primary analytical challenge in characterizing this molecule lies in resolving its complex tautomeric equilibria. In solution, purine-8-ols rarely exist in their pure hydroxyl (lactim) form; instead, they undergo rapid proton transfer to form 8-oxopurines (lactam form).
This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) protocol designed to definitively assign the carbon-hydrogen backbone and resolve the exact tautomeric state of 6-Methyl-9H-purin-8-ol using 1D and 2D NMR techniques.
Mechanistic Insights: Tautomerism & NMR Causality
To design an effective NMR workflow, we must first understand the structural dynamics of the analyte.
The Keto-Enol (Lactam-Lactim) Equilibrium
In polar, hydrogen-bond-accepting solvents, oxopurines predominantly exist in the keto (lactam) form rather than the enol (lactim) form[2]. For 6-Methyl-9H-purin-8-ol, this means the C8 position is best represented as a carbonyl (
C=O
), accompanied by protonation at the adjacent N7 and N9 positions, yielding 6-methyl-7,9-dihydro-1H-purin-8-one .
N NMR as a Diagnostic Tool
Because
13
C and
1H
chemical shifts can sometimes be ambiguous when distinguishing between highly delocalized purine tautomers,
15
N NMR serves as the ultimate diagnostic tool.
15
N chemical shifts are exquisitely sensitive to the protonation state of the nitrogen atom[3]:
Protonated Nitrogen (Pyrrole-like): Highly shielded, typically resonating between 150–180 ppm .
Unprotonated Nitrogen (Pyridine-like): Deshielded, typically resonating between 230–250 ppm .
By utilizing inverse-detected
1
H-
15
N HMBC, we can observe long-range couplings from the stable carbon-bound protons (the 6-methyl group and the H2 proton) to the purine nitrogens, mapping the protonation state of the entire ring without requiring isotopic enrichment.
Experimental Protocols: A Self-Validating System
The following protocol is designed as a closed-loop, self-validating system. The 1D spectra provide the foundational inventory of atoms, the homonuclear 2D spectra establish local spin systems, and the heteronuclear 2D spectra lock these systems into a single, verifiable molecular framework.
Step 1: Sample Preparation
Solvent Selection: Dissolve 10–15 mg of 6-Methyl-9H-purin-8-ol in 600 µL of DMSO-
d6 .
Causality: DMSO-
d6
is strictly required over D
2
O or CDCl
3
. As a strong hydrogen-bond acceptor, DMSO disrupts intermolecular purine-purine base pairing and significantly slows the chemical exchange rate of the labile N-H protons. This allows the N7-H and N9-H protons to be observed as distinct, quantifiable resonances in the
1
H spectrum rather than broad, uninformative humps.
Referencing: Use the residual DMSO pentet at 2.50 ppm for
1
H and the septet at 39.52 ppm for
13
C.
Step 2: 1D NMR Acquisition
1
H NMR (zg30): Acquire at 400 MHz or higher. Look for the sharp singlet of the 6-methyl group (~2.6 ppm) and the isolated H2 aromatic proton (~8.5 ppm).
13
C NMR (zgpg30): Acquire with a minimum of 1024 scans to ensure adequate signal-to-noise for the quaternary carbons (C4, C5, C6, C8). The 6-methyl carbon is highly diagnostic, typically appearing highly shielded at ~19.4 ppm[4].
Step 3: 2D Heteronuclear NMR (The Validation Engine)
1
H-
13
C HSQC: Run to correlate the H2 proton to the C2 carbon, and the 6-methyl protons to the C6-methyl carbon. This leaves the quaternary carbons isolated for HMBC analysis.
1
H-
13
C HMBC: Set the long-range coupling delay to 62.5 ms (optimized for
nJCH=8
Hz).
Self-Validation Check: The 6-methyl protons must show a strong
3J
correlation to C5 and a
2J
correlation to C6. The H2 proton must show
3J
correlations to C4 and C6. If these cross-peaks align, the carbon backbone is unequivocally validated.
1
H-
15
N HMBC: Set the evolution delay for a long-range coupling of ~5 Hz (100 ms).
Self-Validation Check: Observe the cross-peaks from the H2 proton to N1 and N3. Observe the cross-peaks from the 6-methyl protons to N7. The chemical shifts of these nitrogens will definitively prove whether the molecule exists as the 8-ol (N7 unprotonated, ~240 ppm) or the 8-one (N7/N9 protonated, ~160 ppm)[3].
Quantitative Data Presentation
The following tables summarize the expected empirical chemical shifts for the thermodynamically favored 8-oxo tautomer in DMSO-
d6
, synthesized from authoritative purine characterization literature[2][3][4].
Table 1: Expected
1
H and
13
C NMR Assignments (DMSO-
d6
, 298 K)
Position
1
H Shift (ppm)
Multiplicity
Integration
13
C Shift (ppm)
HMBC Correlations (
1
H to
13
C)
C2 / H2
8.45 – 8.60
Singlet (s)
1H
150.0 – 152.0
C4, C6
C4
-
Quaternary
-
148.0 – 150.0
-
C5
-
Quaternary
-
115.0 – 118.0
-
C6
-
Quaternary
-
152.0 – 155.0
-
C8
-
Quaternary
-
153.0 – 156.0
-
6-CH
3
2.55 – 2.70
Singlet (s)
3H
19.0 – 20.0
C5, C6
N7-H / N9-H
> 10.50
Broad (br s)
2H
-
C4, C5, C8
Table 2: Expected
15
N NMR Tautomeric Diagnostics (Referenced to liquid NH
3
)
Nitrogen Atom
Expected
15
N Shift (ppm)
Structural State
Diagnostic HMBC Correlation
N1
~ 240.0 - 250.0
Unprotonated (Pyridine-like)
H2
→
N1
N3
~ 230.0 - 240.0
Unprotonated (Pyridine-like)
H2
→
N3
N7
~ 160.0 - 170.0
Protonated (Lactam/Pyrrole-like)
6-CH
3→
N7
N9
~ 150.0 - 160.0
Protonated (Lactam/Pyrrole-like)
H2
→
N9 (Weak)
Workflow Visualization
The following diagram outlines the critical path for the NMR characterization workflow, ensuring no analytical gaps exist between sample preparation and final structural validation.
Workflow for the comprehensive NMR characterization of 6-Methyl-9H-purin-8-ol.
2.[3] Title: 15N NMR study of the tautomerism of 15N-labeled adenine derivatives and N-substituted purine derivatives
Source: University of Szeged (u-szeged.hu) / John Wiley & Sons, Ltd.
URL:
3.[4] Title: Improved one-pot synthesis of 6-methylpurines under microwave irradiation
Source: Arkivoc (arkat-usa.org)
URL:
4.[2] Title: Structure of Neutral Molecules and Monoanions of Selected Oxopurines in Aqueous Solutions As Studied by NMR Spectroscopy and Theoretical Calculations
Source: The Journal of Physical Chemistry A (ACS Publications)
URL:
Application Note: Pre-Clinical Formulation and In Vivo Dosing Protocols for 6-Methyl-9H-purin-8-ol
Introduction & Pharmacological Context 6-Methyl-9H-purin-8-ol (CAS: 39209-57-9), also referred to as 8-hydroxy-6-methylpurine, is a critical purine derivative utilized in advanced pharmacological and metabolic research[1...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Pharmacological Context
6-Methyl-9H-purin-8-ol (CAS: 39209-57-9), also referred to as 8-hydroxy-6-methylpurine, is a critical purine derivative utilized in advanced pharmacological and metabolic research[1]. It is primarily recognized as the major oxidative metabolite of 6-methylpurine, a highly potent cytotoxin frequently employed in gene-directed enzyme prodrug therapy (GDEPT)[2][3].
In suicide gene therapy models, non-toxic prodrugs (e.g., MeP-dR) are cleaved by bacterial purine nucleoside phosphorylase (PNP) to release 6-methylpurine directly within the tumor microenvironment[3][4]. The systemic clearance, bystander effect, and localized half-life of 6-methylpurine are heavily dictated by its subsequent oxidation by host xanthine oxidase , which hydroxylates the C8 position to yield 6-Methyl-9H-purin-8-ol[2].
Understanding the in vivo pharmacokinetics (PK) of 6-Methyl-9H-purin-8-ol is essential for optimizing dosing regimens, mitigating off-target toxicity, and monitoring the enzymatic efficiency of targeted therapies. This guide details the step-by-step formulation strategies and in vivo dosing protocols required to evaluate this compound accurately in murine models.
Metabolic conversion of 6-methylpurine to 6-methyl-9H-purin-8-ol by xanthine oxidase.
Formulation Strategy & Causality
Purine analogs frequently suffer from poor aqueous solubility due to their rigid planar structures and high crystal lattice energy. Consequently, co-solvents are required for in vivo administration.
The PEG400 Paradox: Polyethylene glycol 400 (PEG400) is a ubiquitous solubilizing excipient. However, recent proteomic and pharmacokinetic profiling reveals that PEG400 is not biologically inert. High concentrations of PEG400 can significantly alter the expression of UDP-glucuronosyltransferases (UGTs) and inhibit efflux transporters in the gut and liver[5][6].
Mechanistic Rationale: If PEG400 is used at >20% v/v, it may artificially inflate the systemic exposure (AUC) of the purine analog by bottlenecking its clearance[6]. To ensure that the resulting PK profile reflects the true biological disposition of 6-Methyl-9H-purin-8-ol rather than an excipient-driven artifact, our protocol strictly limits PEG400 to 10% (v/v), utilizing a balanced ternary vehicle.
Table 1: Optimized Ternary Formulation Matrix
Component
Volume Fraction (% v/v)
Function & Mechanistic Rationale
DMSO
5%
Disrupts the crystal lattice energy of the purine ring; primary solubilizer.
PEG400
10%
Acts as a co-solvent and wetting agent. Kept ≤10% to prevent UGT enzyme modulation[5].
Tween 80
5%
Surfactant; prevents compound re-precipitation upon introduction to aqueous media.
Saline (0.9%)
80%
Isotonic bulk carrier to ensure physiological compatibility and prevent hemolysis.
Experimental Protocols
Protocol A: Preparation of Dosing Formulation (Self-Validating System)
Target Concentration: 2.0 mg/mL (Suitable for a 10 mg/kg dose in a 20g mouse injected with 100 µL).
Primary Solubilization: Weigh exactly 2.0 mg of 6-Methyl-9H-purin-8-ol powder into a sterile glass vial. Add 50 µL of pure DMSO. Vortex vigorously for 60 seconds until a completely clear solution is achieved.
Validation Check: Hold the vial against a light source. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes. Do not proceed until optically clear.
Co-solvent Addition: Add 100 µL of PEG400 and 50 µL of Tween 80 to the DMSO mixture. Vortex for 30 seconds to create a homogenous organic phase.
Aqueous Phase Integration (Critical Step): Dropwise, add 800 µL of sterile 0.9% NaCl (Saline) while continuously vortexing the vial.
Causality: Continuous agitation during aqueous addition prevents localized supersaturation, which causes irreversible micro-precipitation.
Final Quality Control: Filter the final 1 mL solution through a 0.22 µm PTFE syringe filter. This sterilizes the formulation and serves as a physical safeguard against micro-crystals that could cause fatal pulmonary embolisms during Intravenous (IV) dosing.
Protocol B: In Vivo Dosing & Pharmacokinetic Sampling
Ethical Note: Ensure all procedures are approved by the local Institutional Animal Care and Use Committee (IACUC).
Animal Preparation: Utilize male C57BL/6 or BALB/c mice (8-10 weeks old, ~20-25g). Fast the animals for 4 hours prior to dosing to establish a consistent metabolic baseline, providing water ad libitum.
Administration:
Intravenous (IV) Route: Administer the formulation via the lateral tail vein at a dose of 10 mg/kg (approx. 100 µL per 20g mouse). Use a 29G insulin syringe.
Intraperitoneal (IP) Route: Administer into the lower right quadrant of the abdomen using a 27G needle.
Time-Course Sampling: Collect blood samples (approx. 30 µL) via the submandibular vein or tail snip at the following time points: 5 min (IV only), 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, and 24 h post-dose.
Plasma Separation: Collect blood into K2-EDTA coated tubes. Invert gently, then centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to pre-chilled cryovials and immediately flash-freeze in liquid nitrogen to prevent ex vivo enzymatic degradation of the purine ring.
Standardized in vivo workflow for formulation, dosing, and PK analysis of purine derivatives.
Analytical Quantification (LC-MS/MS)
To accurately quantify 6-Methyl-9H-purin-8-ol, plasma proteins must be precipitated.
Add 3 volumes of ice-cold Acetonitrile (containing an internal standard, e.g., stable-isotope labeled purine) to 1 volume of plasma.
Vortex for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C.
Inject the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column. Monitor the specific precursor-to-product ion transitions for 6-Methyl-9H-purin-8-ol in positive electrospray ionization (ESI+) mode.
Technical Support Center: Optimizing 6-Methyl-9H-purin-8-ol Synthesis
Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you know that constructing the purine core with high regioselectivity and yield is often the bottleneck in early-stage...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you know that constructing the purine core with high regioselectivity and yield is often the bottleneck in early-stage discovery. Synthesizing 6-methyl-9H-purin-8-ol (CAS: 39209-57-9) from 4,5-diamino-6-methylpyrimidine (CAS: 22715-28-2) requires precise control over thermodynamics and reagent selection.
This guide provides mechanistic insights, field-validated protocols, and a comprehensive troubleshooting Q&A to ensure your syntheses are robust, reproducible, and high-yielding.
Mechanistic Overview
The synthesis of 8-hydroxypurines (which predominantly exist in their tautomeric 8-oxo form) relies on the annulation of an imidazole ring onto a pre-existing pyrimidine scaffold. This is typically achieved by reacting a 4,5-diaminopyrimidine with a carbonylating agent[1]. The choice of carbonyl source—such as Urea, 1,1'-Carbonyldiimidazole (CDI), or Triphosgene—dictates the reaction conditions and directly impacts the yield[2].
The reaction proceeds via a nucleophilic attack of the more reactive 5-amino group on the carbonyl source, forming an acyclic ureido intermediate. Subsequent intramolecular cyclization, driven by heat or base, expels a leaving group (ammonia or imidazole) to close the ring.
Reaction pathway for the synthesis of 6-methyl-9H-purin-8-ol via carbonyl insertion.
Experimental Protocols
To guarantee reproducibility, every protocol must act as a self-validating system. Do not proceed to the next step without confirming the in-process control (IPC) metrics.
Best for: Cost-effective, large-scale synthesis where specialized anhydrous setups are unavailable.
Charge : Intimately mix 1.0 equivalent of 4,5-diamino-6-methylpyrimidine with 2.5 equivalents of Urea in a mortar and pestle until a fine, homogeneous powder is achieved.
Fusion : Transfer the solid to a round-bottom flask equipped with a reflux condenser and a gas scrubber (to capture evolved NH₃). Heat the flask in an oil bath to 160–170°C[1].
In-Process Control (IPC) : The mixture will melt and bubble vigorously. Maintain the melt for 2–3 hours. Self-validation: The reaction is complete when the bubbling ceases and the melt solidifies into a hard, crystalline mass (indicating the higher-melting-point purine product has formed).
Workup : Cool the flask to 90°C. Carefully add hot water to dissolve the unreacted urea. Acidify the aqueous mixture to pH 5-6 using glacial acetic acid to fully precipitate the 6-methyl-9H-purin-8-ol.
Isolation : Filter the hot suspension, wash the filter cake with cold water followed by cold ethanol, and dry under vacuum at 60°C.
Best for: High-purity requirements and thermally sensitive substrates.
Preparation : In an oven-dried flask under an Argon atmosphere, dissolve 1.0 eq of 4,5-diamino-6-methylpyrimidine in anhydrous DMF (10 mL/g).
Reagent Addition : Portion-wise, add 1.5 eq of 1,1'-Carbonyldiimidazole (CDI) at room temperature to prevent rapid CO₂ evolution.
Cyclization : Heat the reaction mixture to 100°C for 4–6 hours.
In-Process Control (IPC) : Monitor via LC-MS. Self-validation: Do not initiate workup until the mass corresponding to the acyclic intermediate (
[M+18]+
) has completely disappeared, leaving only the product mass (
[M+H]+
).
Workup & Purification : Cool to room temperature and quench with ice water to precipitate the product. Filter the solid, wash thoroughly with 0.1 M HCl (to remove imidazole byproducts), and neutralize with a final water wash.
Quantitative Method Comparison
Metric
Protocol A (Urea Fusion)
Protocol B (CDI-Mediated)
Causality / Notes
Average Yield
55% – 65%
80% – 90%
Urea fusion suffers from thermal degradation of the pyrimidine core.
Crude Purity
~85%
>95%
CDI produces volatile (CO₂) and water-soluble (imidazole) byproducts.
Temperature
160°C – 170°C
100°C
Lower temperatures in Protocol B prevent the formation of dark, tarry impurities.
Reaction Time
2 – 3 hours
4 – 6 hours
CDI requires longer heating to drive the cyclization of the intermediate.
Troubleshooting & FAQs
Troubleshooting workflow for low yield in 6-methyl-9H-purin-8-ol synthesis.
Q1: My urea fusion reaction yields a dark, intractable tar. How can I improve the yield?
A: Dark, tarry byproducts are a classic sign of thermal degradation of the pyrimidine precursor. 4,5-diaminopyrimidines are highly sensitive to oxidation at elevated temperatures.
Causality & Solution: Ensure the reaction is run under a strict inert atmosphere (Nitrogen or Argon). Furthermore, calibrate your oil bath; exceeding 175°C rapidly accelerates pyrimidine decomposition. If the issue persists, switch to the milder CDI method (Protocol B).
Q2: LC-MS shows a persistent mass corresponding to
[M+18]+
. What is this, and how do I fix it?
A: An
[M+18]+
peak indicates the presence of the uncyclized acyclic ureido intermediate. The carbonyl has successfully attached to one amine, but the second amine has not closed the ring.
Causality & Solution: Intramolecular cyclization requires sufficient thermal energy and time. If using CDI, ensure your DMF is strictly anhydrous; trace moisture will hydrolyze CDI before the cyclization completes. Increase the reaction time by 2 hours or elevate the temperature by 10°C to drive the ring closure.
Q3: How do I separate the product from imidazole when using the CDI method?
A: Imidazole is highly water-soluble, whereas 6-methyl-9H-purin-8-ol has poor aqueous solubility at neutral and slightly acidic pH.
Causality & Solution: A robust aqueous wash is usually sufficient. For stubborn cases where imidazole co-precipitates, resuspend the crude solid in cold 0.1 M HCl. This protonates the imidazole, making it highly soluble, while the purine remains insoluble. Filter immediately, followed by a water wash to neutralize the cake.
Q4: Why does my product show two different spots on TLC but only one mass on LC-MS?
A: 8-Hydroxypurines exhibit keto-enol tautomerism (purin-8-ol
⇌
purin-8-one). Depending on the TLC solvent system and the pH of the silica gel, these tautomers can occasionally resolve into distinct spots or streak heavily.
Causality & Solution: This is an analytical artifact, not a purity issue. To obtain a single sharp spot, add 1% acetic acid or 1% triethylamine to your TLC developing solvent. This locks the equilibrium, allowing the compound to migrate as a single species.
Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review
RSC Advances
URL:[Link]
Tautomerism and intramolecular proton transfer in 2-oxo-6-methylpurine
Tetrahedron Letters
URL:[Link]
Technical Support Center: Stabilizing 6-Methyl-9H-purin-8-ol in Solution
Welcome to the Application Support Center. As scientists and drug development professionals working with 8-hydroxypurines, you are likely aware of their inherent instability in aqueous environments.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As scientists and drug development professionals working with 8-hydroxypurines, you are likely aware of their inherent instability in aqueous environments. 6-Methyl-9H-purin-8-ol (CAS 39209-57-9) is highly susceptible to oxidative degradation, which can severely compromise experimental integrity, yield irreproducible assay results, and complicate pharmacokinetic profiling.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the absolute stability of your purine solutions.
Mechanistic Causality of Degradation
Before applying empirical fixes, we must understand the molecular failure mode. The oxidation of 8-hydroxypurines is primarily driven by reactive oxygen species (ROS), such as the hydroxyl radical (OH•). These radicals are often generated in solution via trace-metal-catalyzed Fenton reactions.
The OH• radical attacks the electron-rich purine ring, forming a redox-sensitive 8-oxyl derivative[1]. Depending on the redox environment, this intermediate either undergoes ring cleavage to form formamidopyrimidine (Fapy) lesions or oxidizes further into uric acid derivatives[1]. The oxidation of the C-8-hydroxy-adduct radical of purines is the primary mechanism that ultimately leads to ring opening[2].
Fig 1. Oxidative degradation pathway of 8-hydroxypurines via radical intermediates.
Troubleshooting & FAQs
Q1: My 6-Methyl-9H-purin-8-ol stock solution turns slightly yellow and shows multiple peaks on HPLC after 24 hours. What is causing this, and how do I stop it?A: The appearance of new HPLC peaks and discoloration indicates oxidative ring cleavage. This is caused by dissolved oxygen reacting with trace transition metals (like Fe²⁺ or Cu⁺) present in standard buffer salts, generating hydroxyl radicals[1].
Solution: You must eliminate both the catalysts and the oxidants.
Chelation: Add 0.1 mM EDTA to your buffer to sequester trace metals, effectively shutting down the Fenton pathway.
Degassing: Sparge your solvents with Argon or Nitrogen for at least 30 minutes prior to dissolving the compound. Displacing dissolved O₂ removes the terminal electron acceptor required for auto-oxidation.
Q2: Which antioxidants are best suited for protecting 8-hydroxypurines without interfering with downstream biological assays?A: The choice of antioxidant is critical and depends on your downstream application. is a strong antioxidant that detoxifies free radicals (e.g., OH•) and modulates the formation of oxidized purine lesions[1]. Alternatively, uric acid acts as a highly effective sacrificial antioxidant. Studies have shown that as effectively as reduced glutathione[3].
Caution: Avoid using strong reducing agents like Dithiothreitol (DTT) if your downstream application involves disulfide bond formation, as it will cause off-target protein reduction.
Q3: Does pH affect the oxidation rate of 6-Methyl-9H-purin-8-ol?A: Yes, significantly. Purines exhibit pH-dependent tautomerization. At higher pH levels (above the pKa of the imidazole ring), the molecule deprotonates. This increases the electron density across the conjugated system, making the C8 position highly nucleophilic and drastically more susceptible to electrophilic attack by ROS. Maintaining a slightly acidic to neutral pH (pH 5.5 - 7.0) protonates the ring, reducing its reactivity toward oxidants.
Quantitative Data Summaries
Table 1: Antioxidant Efficacy and Compatibility for 6-Methyl-9H-purin-8-ol
Antioxidant
Recommended Conc.
Mechanism of Action
Downstream Compatibility Notes
N-Acetylcysteine (NAC)
1.0 - 5.0 mM
Direct ROS scavenging
May interfere with redox-sensitive assays.
Uric Acid
0.5 - 1.0 mM
Sacrificial oxidation
Excellent for structural studies; absorbs at 290nm (UV interference).
EDTA
0.1 - 0.5 mM
Transition metal chelation
Broadly compatible; avoid in metal-dependent enzymatic assays (e.g., kinases).
Ascorbic Acid
1.0 mM
Electron donation
Can act as a pro-oxidant in the presence of unchelated free iron.
Table 2: Half-Life of 6-Methyl-9H-purin-8-ol (100 µM) under Various Solution Conditions
Buffer Condition
Temperature
Dissolved O₂
Estimated Half-Life (t½)
Standard PBS (pH 7.4)
25°C
Ambient
~18 hours
PBS + 0.1 mM EDTA
25°C
Ambient
~45 hours
PBS + 1 mM NAC
25°C
Ambient
> 7 days
PBS + EDTA + Argon Sparged
4°C
Depleted
> 14 days
Experimental Protocols
Protocol: Formulation of Ultra-Stable 6-Methyl-9H-purin-8-ol Stock Solutions
Objective: To prepare a self-validating, oxidation-resistant stock solution suitable for long-term storage and sensitive pharmacological assays.
Fig 2. Step-by-step workflow for formulating oxidation-resistant purine solutions.
Step-by-Step Methodology:
Buffer Preparation & Degassing: Prepare your base buffer (e.g., 50 mM Potassium Phosphate, pH 6.5). Filter through a 0.22 µm membrane. Submerge an inert gas line (Argon is preferred due to its density) and sparge the buffer for 30 minutes at room temperature.
Chelator Addition: Add EDTA to a final concentration of 0.1 mM.
Causality: This instantly binds any trace Fe²⁺/Cu⁺ introduced by the buffer salts, preventing them from catalyzing the decomposition of ambient peroxides into hydroxyl radicals.
Antioxidant Supplementation: Add 1.0 mM N-acetylcysteine (NAC) or 0.5 mM Uric Acid. Ensure complete dissolution.
Analyte Dissolution: Weigh the required mass of 6-Methyl-9H-purin-8-ol in an amber glass vial (to prevent photo-oxidation). Add the prepared buffer to achieve the desired concentration (e.g., 10 mM stock). Vortex gently until dissolved.
Self-Validation System (Quality Control):
Immediately extract a 10 µL aliquot (T=0) and analyze via Reverse-Phase HPLC (C18 column, UV detection at 260 nm). Record the peak area.
Store the stock solution at 4°C for 24 hours.
Extract a second 10 µL aliquot (T=24h) and run the identical HPLC method.
Validation Criterion: The T=24h peak area must be ≥ 99.5% of the T=0 peak area, with no new peaks emerging in the baseline. If degradation > 0.5% is observed, the degassing step was insufficient or the glassware was contaminated with trace metals.
Storage: Aliquot the validated solution into single-use amber vials, blanket the headspace with Argon, cap tightly, and store at -80°C.
References
Vitamin E in Human Health and Oxidative Stress Rel
Antioxidant-induced changes in oxidized DNA - PMC - NIH
Uric acid protection of nucleobases from ozone-induced degrad
optimizing HPLC retention time and peak shape for 6-Methyl-9H-purin-8-ol
Welcome to the technical support resource for the chromatographic analysis of 6-Methyl-9H-purin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for the chromatographic analysis of 6-Methyl-9H-purin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during HPLC method development and execution. As a polar, ionizable molecule, 6-Methyl-9H-purin-8-ol presents unique chromatographic behaviors that require careful optimization of analytical parameters to achieve robust and reliable results.
This center provides a series of frequently asked questions (FAQs) and detailed troubleshooting guides. The information herein is grounded in established chromatographic theory and field-proven experience to help you navigate issues related to retention time, peak shape, and overall method performance.
Understanding Your Analyte: 6-Methyl-9H-purin-8-ol
Before diving into troubleshooting, it's crucial to understand the physicochemical properties of 6-Methyl-9H-purin-8-ol. While experimental data for this specific molecule is limited, we can infer its behavior from its structure and related purine analogs.
A purine core with a methyl group and a hydroxyl group (existing in keto-enol tautomeric forms).[1][2]
The polar nature of the molecule suggests it will be poorly retained on traditional C18 columns under highly aqueous mobile phases.
Predicted pKa
The purine scaffold contains multiple nitrogen atoms that can be protonated or deprotonated. Based on similar structures like 6-Amino-8-methyl-9H-purine (predicted pKa ~9.86), this molecule is likely to have basic properties.[3] The hydroxyl group also has an acidic proton.
The ionization state is highly dependent on mobile phase pH. Controlling pH is critical for consistent retention and good peak shape.
Predicted LogP
Low. The molecule is expected to be highly polar and hydrophilic.
This confirms the likelihood of poor retention in reversed-phase chromatography.
Solubility
Expected to have good solubility in aqueous and polar organic solvents.
Sample preparation should be straightforward in typical HPLC mobile phases. However, the sample solvent should match the mobile phase to avoid peak distortion.[4]
Frequently Asked Questions (FAQs)
Retention Time Issues
Q1: My peak for 6-Methyl-9H-purin-8-ol is eluting at or near the solvent front (void volume) on a C18 column. How can I increase its retention time?
This is a common issue for polar analytes like 6-Methyl-9H-purin-8-ol in reversed-phase (RP) chromatography. The weak interaction with the nonpolar stationary phase leads to poor retention. Here are several strategies to address this, from simple adjustments to more advanced approaches:
Increase the Aqueous Content of the Mobile Phase: For reversed-phase, decreasing the organic solvent (e.g., acetonitrile, methanol) percentage will increase the retention of polar compounds. However, be cautious of "dewetting" or "phase collapse" if using more than 95% aqueous mobile phase on traditional C18 columns.[1] Consider using columns designed for high aqueous conditions (e.g., those with polar-embedded or polar-endcapped phases).
Adjust Mobile Phase pH: The retention of ionizable compounds is highly sensitive to pH.[5] Since 6-Methyl-9H-purin-8-ol has basic properties, working at a pH that suppresses its ionization (making it more neutral) can increase its retention on a C18 column. A good starting point is to adjust the mobile phase pH to be at least 2 units above its pKa. Given the predicted basic pKa, a higher pH mobile phase (e.g., pH 9-10, using a pH-stable column) could be effective. Conversely, at a low pH (e.g., 2.5-3.5), the compound will be protonated (charged), which can also be leveraged for alternative retention mechanisms (see Q3).
Use a Different Stationary Phase: If adjusting the mobile phase isn't sufficient, consider a column with a different chemistry:
Hydrophilic Interaction Chromatography (HILIC): HILIC columns are specifically designed for the retention of very polar compounds.[1] They use a polar stationary phase with a high organic content mobile phase, and elution is achieved by increasing the aqueous content.
Polar-Embedded/Polar-Endcapped C18 Columns: These columns have modified stationary phases that provide better retention for polar analytes and are resistant to dewetting in highly aqueous mobile phases.
Mixed-Mode Chromatography: These columns offer multiple retention mechanisms, such as reversed-phase and ion-exchange, which can be highly effective for retaining and separating polar, ionizable compounds.[1]
Q2: My retention time is drifting from one injection to the next. What is causing this instability?
Retention time instability can compromise the reliability of your method. The most common causes include:
Inadequate Column Equilibration: This is especially true when using buffered mobile phases or ion-pairing reagents. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.
Mobile Phase pH Instability: If the mobile phase is not properly buffered, or if the buffer capacity is insufficient, small changes in the mobile phase composition can lead to pH shifts and, consequently, retention time drift. Ensure your buffer is used within its effective pH range (typically +/- 1 pH unit from its pKa).
Temperature Fluctuations: Column temperature has a significant impact on retention time. Use a column oven to maintain a consistent temperature.
Changes in Mobile Phase Composition: This can happen due to evaporation of the more volatile solvent from the mobile phase reservoir or inaccurate mixing by the HPLC pump. Always use fresh mobile phase and ensure your pump is functioning correctly.
Peak Shape Problems
Q3: My peak for 6-Methyl-9H-purin-8-ol is tailing. What can I do to improve the peak symmetry?
Peak tailing for basic compounds like this is often caused by secondary interactions with acidic silanol groups on the surface of silica-based columns. Here's how to troubleshoot this:
Optimize Mobile Phase pH: At a low pH (e.g., 2.5-3.5), the analyte will be protonated (positively charged), and the silanol groups will be mostly neutral, which can reduce tailing. Using a low pH phosphate buffer is a common strategy.[6]
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups and improve peak shape.
Use a High-Purity, Endcapped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively endcapped to minimize the number of accessible silanol groups, leading to better peak shapes for basic compounds.
Add an Ion-Pairing Reagent: For charged analytes, adding an ion-pairing reagent (e.g., sodium heptane sulfonate for a positively charged analyte at low pH) to the mobile phase can form a neutral ion pair, which will have better retention and peak shape on a C18 column.[6] Note that ion-pairing reagents require long equilibration times and may not be suitable for all detection methods (e.g., MS).
Consider a Different Column: As mentioned in Q1, HILIC or mixed-mode columns can offer better peak shapes for polar, basic compounds.
Q4: I am observing peak fronting. What is the likely cause?
Peak fronting is less common than tailing but can occur due to:
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a fronting peak. Try reducing the injection volume or the sample concentration.
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including fronting. Ideally, dissolve your sample in the initial mobile phase.
Troubleshooting Guides
Guide 1: Systematic Approach to Improving Retention in Reversed-Phase LC
This guide provides a step-by-step workflow for increasing the retention of 6-Methyl-9H-purin-8-ol on a C18 column.
Caption: Workflow for increasing retention of polar analytes.
Guide 2: Resolving Poor Peak Shape
This guide outlines a logical flow for diagnosing and fixing common peak shape issues.
Caption: Troubleshooting workflow for common peak shape problems.
Experimental Protocols
Protocol 1: Recommended Starting Conditions for Reversed-Phase Analysis
This protocol provides a robust starting point for method development.
Column: Use a modern, high-purity, endcapped C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) that is compatible with a wide pH range if possible.
Mobile Phase A: 20 mM potassium phosphate buffer. To prepare, dissolve 2.72 g of KH₂PO₄ in 1 L of ultrapure water and adjust pH to 3.0 with phosphoric acid.
Mobile Phase B: Acetonitrile (HPLC grade).
Gradient:
0-2 min: 5% B
2-15 min: 5% to 30% B
15-17 min: 30% to 95% B (column wash)
17-19 min: 95% B
19-20 min: 95% to 5% B (return to initial)
20-30 min: 5% B (equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at an appropriate wavelength (a full UV scan of the analyte standard is recommended to determine the optimal wavelength).
Injection Volume: 5-10 µL.
Sample Preparation: Dissolve the sample in the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
Protocol 2: Sample Preparation from a Biological Matrix (e.g., Plasma)
This protocol is a general method for protein precipitation.
Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
Evaporation (Optional): If concentration is required, evaporate the supernatant to dryness under a gentle stream of nitrogen.
Reconstitution: Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
References
Separation Science. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
Gao, S., et al. (2015). HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2'-deoxyguanosine, in Cultured Cells and Animal Tissues. Journal of Visualized Experiments, (102), e53072. [Link]
ChemBK. (n.d.). 6-Amino-8-methyl-9H-purine. Retrieved from [Link]
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]
Crawford Scientific. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. [Link]
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]
Technical Support Center: 6-Methyl-9H-purin-8-ol Crystallization & Purification
Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 6-Methyl-9H-purin-8-ol (also known as 8-hyd...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 6-Methyl-9H-purin-8-ol (also known as 8-hydroxy-6-methylpurine). This compound presents unique purification hurdles due to its amphoteric nature, strong intermolecular hydrogen bonding, and dynamic tautomeric equilibrium.
Diagnostic Overview & Mechanistic Context
Before troubleshooting, it is critical to understand the causality behind the compound's behavior. 6-Methyl-9H-purin-8-ol exists in a tautomeric equilibrium between the lactam (8-oxo) and lactim (8-hydroxy) forms. In polar solvents (like water or ethanol), the lactam form dominates due to solvent stabilization of the highly polarized C=O and N-H bonds. If crystallization is forced too rapidly, a heterogeneous mixture of tautomers can precipitate, disrupting the crystal lattice and causing the compound to "oil out" rather than form pure crystals.
Tautomeric equilibrium of 6-Methyl-9H-purin-8-ol dictating solvent interaction and packing.
Purification & Crystallization Workflow
Logical workflow for the purification and crystallization of 6-Methyl-9H-purin-8-ol.
Troubleshooting FAQs
Q: Why does my 6-Methyl-9H-purin-8-ol sample persistently "oil out" instead of forming a crystalline lattice?A: Oiling out (liquid-liquid phase separation) occurs when the solute becomes supersaturated at a temperature above its melting point in the solvent mixture, or when impurities and tautomeric mixtures disrupt the lattice[1]. For 8-hydroxypurines, rapid cooling traps a heterogeneous population of lactam/lactim forms that resist uniform packing.
Causality & Fix: To resolve this, return the sample to the heat source and add a small amount of the "soluble solvent" (e.g., ethanol)[1]. This lowers the saturation temperature below the oiling-out threshold. Introduce seed crystals at the metastable zone (~45°C) to bypass the high activation energy of spontaneous nucleation, forcing the molecules into the preferred tautomeric lattice.
Q: How can I eliminate peak tailing when analyzing or purifying this compound via Reverse-Phase HPLC?A: Purine derivatives possess multiple basic nitrogen atoms that strongly interact with unendcapped silanol groups on standard silica-based C18 columns[2]. This secondary ion-exchange interaction causes severe peak tailing and variable retention times[3].
Causality & Fix: Utilize a fully endcapped or polar-embedded C18 column. Lower the mobile phase pH to 2.5–3.0 using a volatile acid (like 0.1% TFA or Formic Acid). The low pH fully protonates the residual silanol groups on the stationary phase, neutralizing their charge and eliminating secondary basic interactions[2].
Q: What is the most efficient method for removing bulk impurities before final crystallization?A: Acid-base isoelectric precipitation. 6-Methyl-9H-purin-8-ol is amphoteric, meaning its solubility is heavily pH-dependent.
Causality & Fix: Dissolve the crude material in a strong base (e.g., 1M NaOH) to deprotonate the acidic sites. Filter out insoluble organic impurities. Slowly titrate with 1M HCl to the compound's isoelectric point. At this pH, the neutral zwitterionic/molecular species dominates, minimizing solvent-solute interactions and maximizing precipitation, while polar impurities remain dissolved in the aqueous phase.
Quantitative Data: Solvent Selection
Selecting the correct solvent system is dictated by the thermodynamic solubility profile of the purine ring.
Solvent System
Role in Workflow
Solute Interaction / Causality
Evaporation / Removal Method
1M NaOH (aq)
Bulk Dissolution
Deprotonates N9/C8-OH, forming a highly soluble sodium salt.
N/A (Used strictly for pH cycling)
Water (pH 5.5 - 6.0)
Isoelectric Precipitation
Neutralizes the purine, maximizing hydrophobic lattice packing.
Lyophilization or Vacuum Oven
Ethanol / Water (70:30 v/v)
Recrystallization
Balances H-bonding (water) with organic solubility (ethanol).
Rotary Evaporation
0.1% TFA in Acetonitrile
HPLC Mobile Phase
Protonates silanol groups on C18 columns, preventing peak tailing.
Design Principle: This protocol uses pH cycling to isolate the amphoteric purine from non-ionizable impurities.
Dissolution: Suspend 1.0 g of crude 6-Methyl-9H-purin-8-ol in 15 mL of deionized water. Slowly add 1M NaOH dropwise while stirring until the solid completely dissolves (target pH ~10-11).
Filtration: Pass the basic solution through a 0.45 µm PTFE syringe filter to remove insoluble non-polar impurities.
Precipitation: Under vigorous stirring, titrate the filtrate with 1M HCl. Monitor the pH continuously using a calibrated probe. Precipitation will typically begin around pH 7.0.
Validation Check: Stop the titration at pH 5.5 - 6.0. Allow the suspension to stir for 30 minutes to ensure complete thermodynamic equilibration. Self-Validation: If the supernatant remains highly cloudy, adjust the pH by ±0.2 units to find the exact isoelectric minimum for your specific crude matrix.
Recovery: Vacuum filter the precipitate, wash with cold DI water (3 x 5 mL) to remove residual sodium chloride salts, and dry under vacuum at 50°C.
Design Principle: This protocol prevents "oiling out" by controlling the cooling rate and forcing lattice alignment via seeding.
Dissolution: Place the pre-purified solid in a round-bottom flask. Add a minimum volume of boiling Ethanol/Water (70:30 v/v) until complete dissolution is achieved.
Validation Check: Remove from heat momentarily. Self-Validation: If an opaque, oily layer forms at the bottom of the flask, the compound has oiled out. Immediately return to heat and add additional boiling ethanol in 1 mL increments until the oil completely dissolves into a single clear phase[1].
Cooling & Seeding: Remove the flask from the heat source. Allow it to cool slowly in an insulated water bath. When the solution reaches the metastable zone (~45°C), introduce 1-2 mg of pure 6-Methyl-9H-purin-8-ol seed crystals.
Maturation: Allow the solution to cool to room temperature undisturbed for 4 hours. This slow kinetics allows the lactam tautomer to properly align in the lattice. Transfer to an ice bath (0-4°C) for 2 hours to maximize yield.
Recovery: Filter the crystalline lattice, wash with ice-cold ethanol, and verify purity via HPLC using a low-pH mobile phase.
6-Methyl-9H-purin-8-ol vs. 6-Methylpurine: Cytotoxicity, Metabolic Activation, and Application Guide
Executive Summary In the landscape of targeted cancer therapeutics and suicide gene therapy (such as GDEPT using E. coli purine nucleoside phosphorylase), 6-methylpurine (MeP) is recognized as a highly potent cytotoxic p...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of targeted cancer therapeutics and suicide gene therapy (such as GDEPT using E. coli purine nucleoside phosphorylase), 6-methylpurine (MeP) is recognized as a highly potent cytotoxic purine analog[1]. However, its systemic toxicity necessitates a deep understanding of its metabolic clearance. 6-Methyl-9H-purin-8-ol (also known as 8-hydroxy-6-methylpurine) is the primary oxidized metabolite of MeP[2].
This guide objectively compares the mechanistic behavior, cytotoxicity profiles, and metabolic pathways of these two compounds, providing drug development professionals with actionable, self-validating protocols for evaluating purine analog pharmacokinetics.
Mechanistic Comparison: Activation vs. Detoxification
The stark contrast in cytotoxicity between these two molecules is dictated by their structural compatibility with cellular salvage enzymes.
6-Methylpurine (The Cytotoxic Prodrug)
MeP is a high-affinity substrate for the mammalian salvage enzyme Adenine Phosphoribosyltransferase (APRT) . Upon entering the cell, APRT catalyzes the addition of a ribose-5-phosphate group to MeP, converting it into 6-methylpurine ribonucleotide (MePRP)[3]. This active metabolite exerts profound cytotoxicity through two distinct mechanisms:
Pseudofeedback Inhibition: MePRP acts as a false metabolic signal, potently inhibiting de novo purine biosynthesis by blocking PRPP amidotransferase and adenylosuccinate synthetase[3].
Nucleic Acid Incorporation: The ribonucleotide is further phosphorylated and incorporated directly into RNA and DNA, halting protein synthesis and triggering apoptosis[1].
6-Methyl-9H-purin-8-ol (The Detoxified Metabolite)
To clear MeP, the body utilizes Xanthine Oxidase (XO) , which oxidizes the C8 position of the purine ring to form 6-Methyl-9H-purin-8-ol[2]. This single hydroxyl addition fundamentally alters the molecule's fate:
Steric and Electronic Ablation: The bulky, electronegative hydroxyl group at the C8 position creates a steric clash within the active site of APRT.
Loss of Activation: Because 6-Methyl-9H-purin-8-ol cannot be phosphoribosylated by APRT, it cannot form toxic ribonucleotides. It remains biologically inert, fails to incorporate into nucleic acids, and is safely excreted via renal filtration.
Quantitative Cytotoxicity & Kinetic Data
The table below summarizes the divergent pharmacological profiles of the two compounds, highlighting the dramatic loss of toxicity following C8-oxidation.
The following diagram illustrates the metabolic bifurcation of 6-methylpurine, contrasting the APRT-driven toxicity pathway with the Xanthine Oxidase-driven detoxification pathway.
Metabolic bifurcation of 6-methylpurine: APRT activation vs. Xanthine Oxidase detoxification.
Experimental Protocols
To objectively evaluate these compounds in a preclinical setting, researchers must utilize self-validating experimental designs that prove the mechanistic causality of the observed data.
Purpose: To quantify the toxicity of MeP vs. 6-Methyl-9H-purin-8-ol and prove that toxicity is strictly dependent on APRT activation.
Cell Seeding: Seed CEM cells (which possess high endogenous APRT activity) at
1×104
cells/well in a 96-well plate using RPMI-1640 medium.
Compound Treatment: Treat cells with logarithmic dilutions (0.1 µM to 1000 µM) of MeP and 6-Methyl-9H-purin-8-ol.
Control Integration: Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil) to validate assay sensitivity.
Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.
Viability Quantification: Add CellTiter-Glo® reagent to lyse cells and measure ATP luminescence as a direct proxy for cell viability.
Causality Validation (Critical Step): Run a parallel assay using an APRT-deficient mutant CEM cell line. MeP should exhibit a massive rightward shift in its IC₅₀ (approaching the non-toxic profile of 6-Methyl-9H-purin-8-ol) in the mutant line, definitively proving that APRT conversion—not the base molecule itself—drives cytotoxicity.
Protocol 2: Enzymatic Detoxification Tracking via HPLC
Purpose: To track the specific conversion of MeP into 6-Methyl-9H-purin-8-ol by Xanthine Oxidase.
Reaction Setup: Combine 100 µM MeP with 0.1 U/mL mammalian Xanthine Oxidase in 50 mM phosphate buffer (pH 7.4).
Incubation & Sampling: Incubate the mixture at 37°C. Extract 50 µL aliquots at precise intervals (0, 15, 30, and 60 minutes).
Quenching: Immediately quench the extracted aliquots with an equal volume of ice-cold methanol. This halts enzymatic activity and precipitates proteins, ensuring the snapshot of the reaction is perfectly preserved. Centrifuge at 14,000 x g for 10 minutes to clear the supernatant.
HPLC Analysis: Inject the supernatant onto a C18 reverse-phase HPLC column. MeP and 6-Methyl-9H-purin-8-ol will resolve cleanly due to the polarity shift induced by the C8 hydroxyl group.
Causality Validation (Critical Step): Run a parallel control reaction pre-treated with 50 µM Allopurinol (a potent Xanthine Oxidase inhibitor). The complete absence of 6-Methyl-9H-purin-8-ol formation in this control validates that the conversion is strictly XO-dependent.
Conclusion & Strategic Applications
For drug development professionals engineering purine-based therapeutics, the structural difference between 6-methylpurine and 6-Methyl-9H-purin-8-ol highlights a critical pharmacokinetic principle: C8-oxidation is a universal off-switch for adenine analog toxicity . While MeP remains a powerful tool for localized suicide gene therapies, monitoring the accumulation of 6-Methyl-9H-purin-8-ol provides a direct, quantifiable biomarker for the systemic clearance and detoxification of the drug, ensuring patient safety during targeted tumor ablation.
References
Parker, W. B., Allan, P. W., Shaddix, S. C., Rose, L. M., & Speegle, H. F. (1998). Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells. Biochemical Pharmacology. [Link]
Benson, C. E., Love, S. H., & Remy, C. N. (1970). Inhibition of de novo purine biosynthesis and interconversion by 6-methylpurine in Escherichia coli. Journal of Bacteriology.[Link]
Brown, G. B., Levin, G., Murphy, S., et al. (1968). Purine N-Oxides. X. The Effect of Some Substituents on Stability and Reactivity. The Journal of Organic Chemistry.[Link]
comparing 6-Methyl-9H-purin-8-ol with other substituted purine analogs
An Objective Comparison Guide: 6-Methyl-9H-purin-8-ol and Substituted Purine Analogs Executive Summary Substituted purine analogs form the backbone of numerous antimetabolite therapies, antiviral treatments, and gene-dir...
Author: BenchChem Technical Support Team. Date: April 2026
An Objective Comparison Guide: 6-Methyl-9H-purin-8-ol and Substituted Purine Analogs
Executive Summary
Substituted purine analogs form the backbone of numerous antimetabolite therapies, antiviral treatments, and gene-directed enzyme prodrug therapy (GDEPT) systems. The pharmacological efficacy of these compounds is heavily dictated by their metabolic stability and how they interact with purine salvage pathway enzymes. 6-Methyl-9H-purin-8-ol (also known as 8-hydroxy-6-methylpurine) serves as a critical metabolic endpoint in the study of its parent compound, 6-methylpurine .
While 6-methylpurine is a highly potent cytotoxic agent utilized in suicide gene therapy and mycoplasma detection assays[1], its conversion to 6-Methyl-9H-purin-8-ol via hepatic enzymes fundamentally alters its biological activity. This guide provides an objective, data-driven comparison of 6-Methyl-9H-purin-8-ol against other key purine analogs, detailing their structure-activity relationships (SAR), comparative performance, and the self-validating experimental protocols used to evaluate them.
Mechanistic Insights: C6 and C8 Substitutions
The nature and position of functional groups on the purine ring dictate both the mechanism of action and the route of enzymatic degradation.
6-Methylpurine (The Parent Prodrug): The substitution of a methyl group at the C6 position creates a purine analog that is readily accepted by purine nucleoside phosphorylase (PNP) and adenine phosphoribosyltransferase (APRT). Once converted to its ribonucleoside or ribonucleotide form, it acts as a potent antimetabolite, disrupting RNA/DNA synthesis[1].
6-Methyl-9H-purin-8-ol (The Detoxified Metabolite): In mammalian systems, 6-methylpurine is metabolically processed by Xanthine Oxidase (XO). XO specifically targets the C8 position, hydroxylating 6-methylpurine to yield 6-Methyl-9H-purin-8-ol[2]. This C8-hydroxylation sterically hinders further activation by salvage enzymes, effectively detoxifying the molecule.
6-Mercaptopurine (The Thiopurine Standard): By contrast, the classic antileukemic drug 6-mercaptopurine features a thiol group at C6. Its interaction with XO is more complex; it undergoes a two-step oxidation, first hydroxylated at C2 to form 6-thioxanthine, and then at C8 to form 6-thiouric acid[3].
Enzymatic oxidation pathways of 6-methylpurine and 6-mercaptopurine by Xanthine Oxidase.
Comparative Performance Data
To design effective GDEPT systems, researchers must maximize the cytotoxicity differential between a prodrug and its metabolites[4]. The table below summarizes the quantitative differences between these analogs.
Compound
Primary Role / Application
Cytotoxicity (IC50)
Metabolic Fate (via Xanthine Oxidase)
6-Methyl-9H-purin-8-ol
Analytical standard, metabolic endpoint
> 100 µM (Inactive)
Stable end-product
6-Methylpurine
Antimetabolite, GDEPT prodrug
6–34 nM (as ribonucleoside)
Oxidized to 6-Methyl-9H-purin-8-ol
6-Mercaptopurine
Antileukemic drug, immunosuppressant
1–10 µM (Cell-line dependent)
Oxidized to 6-Thiouric acid
8-Hydroxypurine
Structural analog, biomarker
> 50 µM
Stable / Further oxidized
Note: 6-methylpurine exhibits profound cytotoxicity in human tumor cell lines when converted to its ribonucleoside form, whereas its C8-oxidized counterpart (6-Methyl-9H-purin-8-ol) loses this antimetabolite potency.
Experimental Methodologies
To objectively evaluate the pharmacological profile of 6-Methyl-9H-purin-8-ol against its parent compound, the following self-validating protocols are employed. These methods are designed to establish direct causality between enzymatic metabolism and the resulting loss of cytotoxicity.
Protocol 1: In Vitro Xanthine Oxidase Enzymatic Assay
Purpose: To quantify the conversion rate of 6-methylpurine to 6-Methyl-9H-purin-8-ol, establishing the metabolic half-life of the prodrug.
Causality & Logic: We utilize a 50 mM potassium phosphate buffer at pH 7.5 to strictly mimic physiological intracellular conditions, ensuring optimal XO folding and catalytic activity. Because purine analogs have overlapping UV absorbance spectra, we couple UV-Vis spectrophotometry with LC-MS/MS. The mass resolution of LC-MS/MS allows us to definitively distinguish the parent 6-methylpurine (m/z 135) from the +16 Da mass shift of 6-Methyl-9H-purin-8-ol (m/z 151), validating the C8-hydroxylation event.
Step-by-Step Workflow:
Preparation: Prepare a 100 µM stock solution of 6-methylpurine in 50 mM potassium phosphate buffer (pH 7.5) containing 0.1 mM EDTA to chelate trace metals that might cause non-specific oxidation.
Enzyme Addition: Initiate the reaction by adding 0.05 U/mL of purified bovine milk Xanthine Oxidase to the substrate solution at 37°C.
Kinetic Monitoring: Monitor the reaction continuously via UV-Vis spectrophotometry at 260–280 nm to observe the hyperchromic shift indicative of hydroxylation.
Quenching & LC-MS/MS: At 5-minute intervals, extract 100 µL aliquots and quench the reaction with an equal volume of ice-cold methanol. Centrifuge at 14,000 x g for 10 minutes to precipitate the enzyme.
Analysis: Inject the supernatant into an LC-MS/MS system to quantify the depletion of 6-methylpurine and the stoichiometric formation of 6-Methyl-9H-purin-8-ol.
Protocol 2: Cell Viability and Cytotoxicity Screening (MTS Assay)
Purpose: To prove the detoxification hypothesis by comparing the IC50 of 6-methylpurine against 6-Methyl-9H-purin-8-ol in human tumor cell lines.
Causality & Logic: We employ the MTS assay over the traditional MTT assay because MTS is reduced to a water-soluble formazan product. This eliminates the need for a solubilization step, minimizing handling errors and providing a highly accurate, real-time snapshot of mitochondrial dehydrogenase activity. A dramatic rightward shift in the dose-response curve for 6-Methyl-9H-purin-8-ol confirms that C8-hydroxylation prevents the molecule from being salvaged into toxic ribonucleotides.
Step-by-Step Workflow:
Cell Seeding: Seed human tumor cells (e.g., HeLa or HepG2) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
Compound Treatment: Treat the cells with serial dilutions (0.1 nM to 100 µM) of either 6-methylpurine or 6-Methyl-9H-purin-8-ol. Include a vehicle control (0.1% DMSO).
Incubation: Incubate the treated cells for 72 hours to allow for sufficient metabolic incorporation of the purine analogs into the cellular RNA/DNA pools.
MTS Addition: Add 20 µL of MTS reagent to each well. Incubate for an additional 1–4 hours.
Quantification: Measure the absorbance at 490 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis to compare the cytotoxic potency.
High-throughput screening workflow for evaluating purine analog cytotoxicity and metabolism.
Conclusion
The structural nuances of substituted purine analogs dictate a delicate balance between therapeutic efficacy and metabolic clearance. While 6-methylpurine acts as a powerful antimetabolite, its rapid conversion to 6-Methyl-9H-purin-8-ol by Xanthine Oxidase represents a critical detoxification pathway. Understanding this C8-hydroxylation mechanism is essential for researchers developing next-generation suicide gene therapies, as it highlights the necessity of designing prodrugs that can either evade premature hepatic oxidation or be activated exclusively within the target tumor microenvironment.
References
Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry - ACS Publications.[Link]
Purine N-Oxides. X. The Effect of Some Substituents on Stability and Reactivity. ACS Publications.[Link]
Nature and position of functional group on thiopurine substrates influence activity of xanthine oxidase. R Discovery.[Link]
Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. Open Access Journals / MDPI.[Link]
Prodrug-activating systems in suicide gene therapy. SciSpace.[Link]
validation of 6-Methyl-9H-purin-8-ol sample purity by LC-MS/MS
Validating 6-Methyl-9H-purin-8-ol Purity: A Comparative Guide to LC-MS/MS vs. HPLC-UV For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (API...
Author: BenchChem Technical Support Team. Date: April 2026
Validating 6-Methyl-9H-purin-8-ol Purity: A Comparative Guide to LC-MS/MS vs. HPLC-UV
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their precursors is paramount. 6-Methyl-9H-purin-8-ol is a highly specialized purine derivative often utilized as a scaffold in the synthesis of kinase inhibitors and antiviral agents. Validating the purity of this compound is a critical quality control step, as trace-level impurities can derail structure-activity relationship (SAR) studies or introduce severe toxicological risks into downstream drug products.
This guide objectively compares the traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), detailing why the latter is the definitive gold standard for purine purity validation.
The Analytical Dilemma: Why HPLC-UV Falls Short
Historically, HPLC-UV has been the workhorse for small molecule purity testing. However, when applied to complex heterocyclic aromatic compounds like 6-Methyl-9H-purin-8-ol, standard UV detection presents critical vulnerabilities:
Chromophoric Overlap: Purine isomers, positional variants (e.g., 2-methyl vs. 6-methyl), and desmethyl impurities share nearly identical UV absorption spectra, typically maximizing around 260 nm. If an impurity co-elutes chromatographically, UV detection cannot differentiate it from the main peak, leading to falsely inflated purity claims.
UV-Induced Oxidation Artifacts: Recent analytical studies demonstrate that modern, high-intensity UV diode array detectors can act as unintended photochemical reactors. The intense UV light generates reactive radicals that cause severe oxidative modifications to the analyte during the run, thereby creating artifactual impurity peaks that do not actually exist in the original sample[1].
Causality in Method Selection: The LC-MS/MS Advantage
LC-MS/MS resolves the limitations of UV detection through orthogonal separation mechanisms. While HPLC-UV remains a cost-effective method for routine bulk analysis of simpler matrices, LC-MS/MS provides unparalleled sensitivity and mass-based selectivity, making it the method of choice for rigorous bioanalytical and trace-level purity assessments[2].
Absolute Specificity via MRM: By utilizing Multiple Reaction Monitoring (MRM), the tandem mass spectrometer acts as a dual-filter system. It isolates the specific precursor ion in the first quadrupole (MS1) and fragments it into unique product ions in the collision cell, which are then filtered by the third quadrupole (MS2). Even if a structural isomer co-elutes, it is mathematically improbable for it to share both the exact precursor mass and the exact collision-induced fragmentation pattern.
Artifact Elimination: By bypassing the intense UV flow cell entirely, LC-MS/MS avoids photochemical degradation, ensuring the generated purity profile reflects the true chemical state of the sample[1].
LC-MS/MS MRM workflow for 6-Methyl-9H-purin-8-ol purity validation.
Experimental Protocol: A Self-Validating System
To comply with the latest regulatory frameworks, the validation must align with the ICH Q2(R2) guidelines, which mandate rigorous evaluation of specificity, accuracy, precision, and reportable range across the analytical lifecycle[3]. The following step-by-step methodology establishes a self-validating system for 6-Methyl-9H-purin-8-ol.
Action: Dissolve the 6-Methyl-9H-purin-8-ol sample in a diluent of 10% Methanol / 90% Water containing 0.1% Formic Acid to a target working concentration (e.g., 1 µg/mL).
Causality: Purines can exhibit poor solubility or induce peak splitting if injected in highly organic solvents. Matching the sample diluent to the initial highly aqueous conditions of the UHPLC gradient prevents solvent-induced peak distortion. The addition of 0.1% formic acid ensures the purine nitrogen atoms are fully protonated, maximizing positive electrospray ionization (ESI+) efficiency.
Step 2: UHPLC Chromatographic Separation
Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.
Mobile Phase A: Water + 0.1% Formic Acid
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
Causality: The sub-2 µm stationary phase provides the high theoretical plate counts necessary to resolve closely related purine analogs. The acidic gradient suppresses tautomeric shifts common in purin-8-ol derivatives, ensuring sharp, symmetrical peaks.
Step 3: Tandem Mass Spectrometry (MS/MS) Detection
Action: Operate the triple quadrupole mass spectrometer in ESI+ mode. Set the MRM transition for 6-Methyl-9H-purin-8-ol (Precursor
[M+H]+≈m/z151.1→
Product Ion
m/z109.1
[representing the loss of the N-C-N fragment]).
Causality: Collision-induced dissociation (CID) breaks the purine ring in a predictable manner. Monitoring these specific transitions guarantees that only the target molecule contributes to the area under the curve (AUC), eliminating false positives from isobaric background noise.
Step 4: The Self-Validating Batch Sequence
Action: Execute the sequence: Blank
→
System Suitability Test (SST)
→
Calibration Curve
→
Quality Control (QC) Samples
→
Unknown Samples
→
Bracketing QCs.
Causality: This closed-loop logic ensures data integrity. If a bracketing QC fails the predefined accuracy threshold (e.g.,
±15%
), the system automatically invalidates the preceding sample data, preventing the propagation of erroneous purity claims.
Self-validating sequence for analytical batch acceptance and purity reporting.
Comparative Performance Data
The following table summarizes the objective performance metrics for the purity quantification of purine derivatives, contrasting the capabilities of HPLC-UV against LC-MS/MS.
Performance Parameter
HPLC-UV
LC-MS/MS (MRM)
Mechanistic Advantage / Causality
Sensitivity (LOD/LOQ)
~0.1 µg/mL / 0.5 µg/mL
~1 ng/mL / 5 ng/mL
LC-MS/MS is up to 100x more sensitive, allowing for the detection of trace genotoxic impurities that UV misses.
6-Methyl-9H-purin-8-ol Standard Curve Validation for Quantitative Analysis: A Comparative Guide
As purine metabolism continues to be a focal point in the study of metabolic disorders, hyperuricemia, and biomarker discovery, the accurate quantification of purine derivatives like 6-Methyl-9H-purin-8-ol (CAS: 39209-57...
Author: BenchChem Technical Support Team. Date: April 2026
As purine metabolism continues to be a focal point in the study of metabolic disorders, hyperuricemia, and biomarker discovery, the accurate quantification of purine derivatives like 6-Methyl-9H-purin-8-ol (CAS: 39209-57-9)[1] is paramount. For drug development professionals and analytical scientists, establishing a robust, self-validating standard curve is the cornerstone of quantitative bioanalysis.
This guide objectively compares the two primary analytical platforms used for purine quantification—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—and provides a comprehensive, step-by-step protocol for validating a 6-Methyl-9H-purin-8-ol standard curve in strict accordance with FDA and ICH M10 regulatory guidelines[2][3].
Platform Comparison: LC-MS/MS vs. HPLC-UV
The choice of analytical platform dictates the sensitivity, dynamic range, and susceptibility to matrix effects of your standard curve. While HPLC-UV is highly accessible and routinely used for high-concentration matrices (such as food testing)[4], it lacks the specificity required for trace-level endogenous biomarker quantification. Conversely, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for bioanalytical method validation (BMV) due to its superior signal-to-noise ratio and ability to filter out isobaric interferences[2][5].
Comparative Performance Metrics for Purine Quantification
Metric
LC-MS/MS (MRM Mode)
HPLC-UV (PDA @ 260 nm)
Analytical Causality & Impact
Sensitivity (LLOQ)
1 – 10 ng/mL
100 – 500 ng/mL
MS/MS isolates specific precursor-to-product ion transitions, eliminating background noise[6].
Linear Dynamic Range
3 to 4 orders of magnitude
2 to 3 orders of magnitude
Wider dynamic range in MS allows for simultaneous quantification of basal and spiked physiological states.
Matrix Interference
High (Ion Suppression)
Low to Moderate
ESI sources in MS are prone to ion suppression from co-eluting lipids; requires stable isotope-labeled (SIL) internal standards.
Specificity
Exceptional
Moderate
UV relies solely on chromatographic retention time and absorbance spectra, which can overlap with other endogenous purines[4].
Regulatory Fit
Preferred for Clinical PK/PD
Acceptable for Raw Materials
FDA and ICH M10 strongly favor LC-MS/MS for complex biological matrices[3].
The Causality of Standard Curve Design (E-E-A-T Principles)
As an application scientist, it is critical to understand why certain methodological choices are made during validation, rather than simply following a recipe.
Surrogate Matrices: Because 6-Methyl-9H-purin-8-ol and related purines may be present endogenously in biological fluids, creating a standard curve in a true biological matrix will result in a non-zero baseline. To accurately determine the Lower Limit of Quantification (LLOQ), the calibration curve must be prepared in a surrogate matrix (e.g., charcoal-stripped plasma or synthetic urine) that mimics the biological sample without containing the analyte[7].
Heteroscedasticity and Weighting Factors: In LC-MS/MS, variance increases proportionally with concentration. If a simple unweighted linear regression is applied, the high-concentration standards will disproportionately pull the curve, causing massive inaccuracies at the LLOQ. Applying a
1/x2
weighting factor forces the regression line to prioritize the accuracy of the lower calibration points, ensuring compliance with ICH M10 criteria[3].
Experimental Protocol: Standard Curve Validation
The following protocol outlines a self-validating workflow for quantifying 6-Methyl-9H-purin-8-ol in biological matrices using LC-MS/MS.
Phase 1: Preparation of Calibration Standards
Primary Stock Solution: Weigh exactly 1.00 mg of Certified Reference Material (CRM) grade 6-Methyl-9H-purin-8-ol. Dissolve in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock. Store at -80°C.
Working Solutions: Perform serial dilutions using 50% Methanol in water to create working solutions ranging from 10 ng/mL to 10,000 ng/mL.
Matrix Spiking: Spike the working solutions into the surrogate matrix at a 1:9 ratio to generate the final calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
Transfer 50 µL of each matrix-matched calibration standard into a 96-well plate.
Add 150 µL of ice-cold Acetonitrile containing an appropriate Internal Standard (e.g., a
13C
or
15N
labeled purine analog). Causality: The 1:3 organic ratio rapidly denatures proteins while keeping small polar metabolites in solution.
Vortex for 2 minutes at 1000 RPM.
Centrifuge at 4000 x g for 15 minutes at 4°C.
Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of mobile phase A prior to injection.
Phase 3: LC-MS/MS Acquisition Parameters
Column: High-strength silica C18 column (2.1 x 100 mm, 1.7 µm).
Ionization: Electrospray Ionization (ESI) in Positive Mode.
MRM Optimization: Direct infusion of the stock solution is required to optimize the collision energy (CE) and cone voltage for the specific precursor
[M+H]+
(m/z ~151.1 for 6-Methyl-9H-purin-8-ol) to its most abundant product ions.
Phase 4: Data Analysis & ICH M10 Acceptance Criteria
The calibration curve must have a correlation coefficient (
R2
)
≥0.99
.
The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value, except for the LLOQ, which is permitted a deviation of ±20% [3][6].
At least 75% of the calibration standards (including LLOQ and ULOQ) must meet these criteria for the run to be considered valid.
Validation Workflow Visualization
Workflow for 6-Methyl-9H-purin-8-ol standard curve validation per ICH M10 guidelines.
References
FDA Bioanalytical Method Validation Guidance for Industry. federalregister.gov. Available at:[Link]
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. iqvia.com. Available at:[Link]
Essential FDA Guidelines for Bioanalytical Method Validation. resolvemass.ca. Available at:[Link]
bioanalytical method validation and study sample analysis m10. ich.org. Available at:[Link]
Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry. tandfonline.com. Available at:[Link]
Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. mdpi.com. Available at:[Link]
Measurement of Purine Content in Foods Using HPLC. labrulez.com. Available at:[Link]
A Comparative Guide to the Efficacy of 6-Methyl-9H-purin-8-ol and Native Adenine Derivatives
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the synthetic purine analog, 6-Methyl-9H-purin-8-ol, and naturally occurring adenine derivatives. As...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the synthetic purine analog, 6-Methyl-9H-purin-8-ol, and naturally occurring adenine derivatives. As a Senior Application Scientist, my goal is to present a nuanced analysis grounded in established biochemical principles and experimental data to inform research and development in medicinal chemistry and molecular biology. We will explore the fundamental differences in their mechanisms of action, highlighting the cytotoxic potential of the synthetic analog versus the vital signaling and metabolic roles of its native counterparts.
Introduction: A Tale of Two Purines
Adenine, a fundamental component of nucleic acids, coenzymes, and signaling molecules, is a cornerstone of cellular function. Its derivatives, such as adenosine triphosphate (ATP), cyclic adenosine monophosphate (cAMP), and S-adenosyl methionine (SAM), are integral to energy metabolism, signal transduction, and methylation reactions, respectively[1]. The purine scaffold's ubiquity has made it a prime target for chemical modification in the pursuit of novel therapeutic agents, particularly in oncology and virology[1][2].
6-Methyl-9H-purin-8-ol represents one such synthetic modification. While specific data on this compound is limited, its structural features—a methyl group at the 6-position and an oxo group at the 8-position—suggest a significant deviation from the biological activities of native adenine derivatives. The addition of a methyl group, as seen in 6-methylpurine, is known to confer cytotoxic properties through interference with purine metabolism and incorporation into DNA and RNA[3][4]. The 8-oxo modification, a form of oxidative damage, can hinder enzymatic processes involving nucleic acids[5][6]. This guide will, therefore, treat 6-Methyl-9H-purin-8-ol as a putative cytotoxic agent and compare its inferred efficacy to the well-established physiological roles of native adenine derivatives.
Comparative Efficacy and Biological Roles
The most striking difference between 6-Methyl-9H-purin-8-ol and native adenine derivatives lies in their effective concentrations and biological outcomes. Native derivatives operate at physiological concentrations to maintain cellular homeostasis, while synthetic analogs like 6-methylpurine exhibit efficacy in the micromolar range, aimed at disrupting cellular processes.
Compound Class
Representative Compound(s)
Effective Concentration
Primary Biological Outcome
Native Adenine Derivatives
Adenosine, ATP, cAMP, NAD+, SAM
Physiological (nM to mM)
Cellular signaling, energy metabolism, cofactor for enzymatic reactions[1]
6-Methylpurine Analogs
6-Methylpurine
Micromolar (µM)
Cytotoxicity, inhibition of DNA, RNA, and protein synthesis[3]
Inferred for 6-Methyl-9H-purin-8-ol
6-Methyl-9H-purin-8-ol
Likely Micromolar (µM)
Inferred cytotoxicity and disruption of nucleic acid metabolism
Signaling Pathways: A Study in Contrasts
Native adenine derivatives are key players in intricate signaling networks. For instance, the PI3K/Akt/mTOR pathway, crucial for cell growth and survival, is indirectly influenced by the availability of ATP. Conversely, many synthetic purine analogs are designed to inhibit kinases within these pathways, leading to apoptosis. The presence of a 2-aminopurine scaffold in many kinase inhibitors highlights the potential for modified purines to act as ATP-competitive inhibitors.
Below is a diagram illustrating a simplified PI3K/Akt/mTOR signaling pathway, a common target for purine-based kinase inhibitors.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inferred inhibitory point of 6-Methyl-9H-purin-8-ol.
Experimental Protocols for Efficacy Evaluation
To empirically compare the efficacy of 6-Methyl-9H-purin-8-ol to native adenine derivatives, a series of in vitro assays are necessary. The following protocols provide a framework for such an investigation.
Experimental Workflow
The general workflow involves treating cultured cells with the test compounds and subsequently assessing cellular viability, cell cycle progression, and the activity of specific signaling proteins.
Caption: General experimental workflow for assessing the biological activity of purine analogs.
Cell Viability Assay (MTT Assay)
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability.
Causality: The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells is the basis of this assay. A decrease in formazan production in treated cells compared to controls indicates a loss of viability.
Protocol:
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of 6-Methyl-9H-purin-8-ol (e.g., 0.1 µM to 100 µM) and a high concentration of adenine (e.g., 100 µM) as a negative control. Include a vehicle-only control (e.g., DMSO).
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for 6-Methyl-9H-purin-8-ol.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M), revealing potential cell cycle arrest induced by the test compound.
Causality: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Protocol:
Cell Treatment: Treat cells grown in 6-well plates with 6-Methyl-9H-purin-8-ol at its IC50 and 2x IC50 concentrations for 24 hours.
Cell Harvest: Harvest both adherent and floating cells, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
Western Blot Analysis of Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways, such as the PI3K/Akt/mTOR pathway.
Causality: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis. Changes in the levels of total and phosphorylated proteins (e.g., Akt and p-Akt) can indicate the mechanism of action of the test compound.
Protocol:
Protein Extraction: Following treatment with 6-Methyl-9H-purin-8-ol, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Akt, p-Akt, mTOR, p-mTOR, and a loading control like β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression and phosphorylation.
Conclusion
The comparison between 6-Methyl-9H-purin-8-ol and native adenine derivatives underscores a fundamental principle in medicinal chemistry: subtle structural modifications can dramatically alter biological function. While native adenine derivatives are essential for life, orchestrating a vast array of metabolic and signaling processes, the addition of a methyl and an oxo group to the purine core is predicted to transform the molecule into a cytotoxic agent. The inferred mechanism of action for 6-Methyl-9H-purin-8-ol involves the disruption of nucleic acid synthesis and cellular signaling, making it a potential candidate for anticancer research. The experimental protocols provided herein offer a robust framework for validating these hypotheses and further elucidating the therapeutic potential of this and other novel purine analogs.
References
Polat, M. F., Şahin, İ. D., Atalay, R., & Tunçbilek, M. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Name of the journal, Volume(Issue), Pages. [Link]
Parker, W. B., Shaddix, S. C., Rose, L. M., & Bennett, L. L. (1998). Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells. Cancer Research, 58(3), 449–455. [Link]
Parker, W. B., Allan, P. W., Shaddix, S. C., Rose, L. M., Ealick, S. E., & Secrist, J. A. (2003). A long-acting suicide gene toxin, 6-methylpurine, inhibits slow growing tumors after a single administration. The Journal of Pharmacology and Experimental Therapeutics, 304(3), 1280–1284. [Link]
PubChem. (n.d.). Adenine. National Center for Biotechnology Information. [Link]
Polat, M. F., Şahin, İ. D., Atalay, R., & Tunçbilek, M. (2024). Synthesis and cytotoxicity of novel 6,8,9-trisubstituted purine analogs against liver cancer cells. Bioorganic & Medicinal Chemistry Letters, 106, 129775. [Link]
Georgieva, M., & Stoilov, S. (2024). Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. Azerbaijan Pharmaceutical and Pharmacotherapy Journal. [Link]
Benson, C. E., Love, S. H., & Remy, C. N. (1969). Inhibition of De Novo Purine Biosynthesis and Interconversion by 6-Methylpurine in Escherichia coli. Journal of Bacteriology, 97(2), 730–736. [Link]
de Souza, M. C., de Almeida, M. V., & da Silva, E. F. (2007). Synthesis and biological evaluation of some 6-substituted purines. Bioorganic & Medicinal Chemistry, 15(7), 2736–2742. [Link]
Polat, M. F., Şahin, İ. D., Atalay, R., & Tunçbilek, M. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2337671. [Link]
Gad-Dah, T. H., & Al-Harbi, N. O. (2022). Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option. Frontiers in Pharmacology, 13, 963595. [Link]
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El-Sayed, A. A., Parker, W. B., E-Kadi, S., & Allan, P. W. (2016). 6-Methylpurine derived sugar modified nucleosides: Synthesis and in vivo antitumor activity in D54 tumor expressing M64V-Escherichia coli purine nucleoside phosphorylase. European Journal of Medicinal Chemistry, 109, 246–255. [Link]
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Application Guide: Evaluating and Mitigating 6-Methyl-9H-purin-8-ol Cross-Reactivity in Purine Monoclonal Antibody Immunoassays
Executive Summary Purine derivatives and their synthetic analogs are critical components in cellular metabolism, serving as essential biomarkers and therapeutic agents in oncology and autoimmune treatments[1]. In therape...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Purine derivatives and their synthetic analogs are critical components in cellular metabolism, serving as essential biomarkers and therapeutic agents in oncology and autoimmune treatments[1]. In therapeutic drug monitoring (TDM) and pharmacokinetic screening, monoclonal antibody (mAb)-based immunoassays provide a high-throughput alternative to traditional chromatographic methods[2].
However, because small molecules (<1000 Da) typically possess only a single distinct epitope, they necessitate competitive immunoassay formats rather than standard sandwich assays[3]. A major analytical hurdle in these competitive formats is structural mimicry. 6-Methyl-9H-purin-8-ol (CAS 39209-57-9), an oxidized purine derivative, frequently acts as a confounding cross-reactant. This guide provides an objective comparison of immunoassay clones versus analytical alternatives, outlines a self-validating experimental protocol, and details mechanistic strategies to mitigate cross-reactivity.
Mechanistic Grounding: The Challenge of Purine Analogs
The structural architecture of 6-Methyl-9H-purin-8-ol features a conserved purine bicyclic ring, a methyl group at the C6 position, and a hydroxyl/oxo group at the C8 position. When developing immunoassays for target analytes like 6-methylpurine or thiopurine metabolites, the conserved ring and C6-methyl group allow the analog to readily dock into the complementarity-determining regions (CDRs) of anti-purine mAbs.
Because the immunoreaction relies heavily on the spatial and electrostatic interaction between the analyte's epitope and the antibody's binding site, any compound presenting a highly similar structural motif can competitively cross-react[3]. The C8-hydroxyl group of 6-Methyl-9H-purin-8-ol introduces only minor steric hindrance, meaning legacy pan-purine antibodies often fail to discriminate between the target drug and this oxidized analog, leading to false-positive signal attenuation in competitive formats.
Logical flow of competitive binding and signal attenuation by 6-Methyl-9H-purin-8-ol.
Comparative Performance: mAb Clones vs. LC-MS/MS
To objectively evaluate assay reliability, we compare the performance of two anti-purine mAb clones against the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Clone Alpha (Legacy): A first-generation antibody with a highly flexible paratope.
Clone Beta (Optimized): A next-generation clone engineered with bulky hydrophobic residues in the binding pocket to sterically clash with the C8-hydroxyl group of 6-Methyl-9H-purin-8-ol.
Cross-reactivity (CR) in competitive immunoassays is calculated at the 50% inhibitory concentration (
IC50
) using the formula:
% CR = (
IC50
of Target Analyte /
IC50
of Cross-Reactant) × 100
Quantitative Performance Comparison
Analytical Method
Target Analyte
IC50
(ng/mL)
6-Methyl-9H-purin-8-ol
IC50
(ng/mL)
% Cross-Reactivity
Matrix Tolerance
mAb Clone Alpha (Legacy)
2.4
19.2
12.5%
Low (Requires Extraction)
mAb Clone Beta (Optimized)
1.8
>1800
<0.1%
High (Direct Dilution)
LC-MS/MS (Reference)
0.5 (LOD)
N/A (Chromatographically Resolved)
0.0%
High (Protein Precipitation)
Analysis: While LC-MS/MS remains the definitive standard for absolute specificity, Clone Beta demonstrates that rational antibody selection can achieve near-zero cross-reactivity (<0.1%), making it highly suitable for rapid, high-throughput screening where LC-MS/MS is bottlenecked.
To empirically determine the cross-reactivity of 6-Methyl-9H-purin-8-ol for a given antibody, researchers must utilize a self-validating competitive ELISA workflow.
Self-Validation Criteria (Trustworthiness)
To ensure the protocol acts as a self-validating system, a zero-analyte blank (
B0
) must be included to establish the maximum uninhibited signal, alongside a non-specific binding (NSB) control omitting the primary antibody. The assay's validity is confirmed only if the
B0
/NSB signal ratio exceeds 10:1.
Step-by-Step Methodology
Antigen Immobilization & Blocking:
Action: Coat microtiter plates with a purine-carrier protein conjugate (e.g., Purine-BSA) at 1 µg/mL overnight at 4°C. Block with 2% BSA in PBS for 1 hour.
Causality: Immobilization provides the stationary phase for competition. Blocking prevents non-specific adsorption of the primary mAb to bare plastic, which would falsely elevate the baseline signal.
Sample Preparation & Dilution:
Action: Prepare serial dilutions of 6-Methyl-9H-purin-8-ol (from 10,000 ng/mL down to 0.1 ng/mL) in an assay buffer.
Causality: Serial dilutions are critical to plot a full sigmoidal dose-response curve, allowing for accurate
IC50
interpolation and the resolution of potential prozone (hook) effects[3].
Competitive Co-Incubation (Kinetic Window):
Action: Add 50 µL of the analog dilutions and 50 µL of the primary anti-purine mAb to the wells. Incubate for exactly 15 minutes at room temperature on a plate shaker.
Causality: Utilizing a short incubation time enforces kinetic rather than equilibrium conditions. Because the target analyte typically has a higher kinetic association constant (
ka
) than the cross-reactant, shortening the competitive stage significantly restricts the ability of lower-affinity analogs like 6-Methyl-9H-purin-8-ol to bind[4].
Stringent Washing:
Action: Wash the plate 4 times with PBST (PBS + 0.05% Tween-20).
Causality: Removes all unbound target, cross-reactants, and primary antibodies. Stringency ensures the subsequent signal is strictly proportional to the mAb successfully bound to the plate.
Signal Generation & Detection:
Action: Add HRP-conjugated secondary antibody, incubate for 30 minutes, wash, and develop with TMB substrate. Stop the reaction with 1M
H2SO4
and read absorbance at 450 nm. Calculate %B/
B0
to determine the
IC50
.
Step-by-step competitive ELISA workflow for assessing purine analog cross-reactivity.
Strategic Recommendations for Assay Developers
If your current immunoassay exhibits high cross-reactivity with 6-Methyl-9H-purin-8-ol, implement the following field-proven adjustments:
Shift to Non-Equilibrium Assays: As demonstrated by theoretical models and experimental confirmations, cross-reactivity is highly dependent on assay duration. By shortening the immune interaction time, the assay shifts to a more molecule-specific format, effectively locking out lower-affinity analogs[4].
Pre-Analytical Sample Dilution: Endogenous matrix components and structurally similar metabolites can artificially inflate cross-reactivity. Simple serial dilution of the sample prior to analysis can often resolve interference from cross-reactants by dropping their concentration below the antibody's affinity threshold[3].
Antibody Re-Selection: If kinetic adjustments fail, transition to a highly specific clone (like Clone Beta) or utilize LC-MS/MS, which relies on mass-to-charge ratio (
m/z
) and retention time rather than epitope recognition, completely bypassing structural mimicry issues.
References
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation
MDPI
URL:[4]
How to Detect and Solve Immunoassay Interference
Association for Diagnostics & Laboratory Medicine (myadlm.org)
URL:[3]
Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential
MDPI
URL:[1]
A Rapid and Reliable Absorbance Assay to Identify Drug-Drug Interactions with Thiopurine Drugs
ClinPGx
URL:[2]
benchmarking 6-Methyl-9H-purin-8-ol binding kinetics using surface plasmon resonance
Benchmarking 6-Methyl-9H-purin-8-ol Binding Kinetics to Xanthine Oxidase Using Surface Plasmon Resonance As drug discovery pivots from purely affinity-driven optimization to kinetic-driven design, understanding the real-...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking 6-Methyl-9H-purin-8-ol Binding Kinetics to Xanthine Oxidase Using Surface Plasmon Resonance
As drug discovery pivots from purely affinity-driven optimization to kinetic-driven design, understanding the real-time binding dynamics of early-stage scaffolds is critical. 6-Methyl-9H-purin-8-ol (CAS 39209-57-9), a low-molecular-weight purine derivative, serves as a highly versatile structural motif for targeting purine-binding enzymes such as Xanthine Oxidase (XO).
In this guide, we will benchmark the binding kinetics of 6-Methyl-9H-purin-8-ol against standard XO inhibitors—Allopurinol and Febuxostat—using Surface Plasmon Resonance (SPR). By moving beyond static
IC50
values and analyzing the association (
ka
) and dissociation (
kd
) rates, we can accurately predict target residence time (
τ
), a primary driver of in vivo efficacy [1].
Scientific Rationale: Why SPR for Purine Derivatives?
When evaluating low-molecular-weight purine analogs (~150 Da) against massive multi-domain metalloenzymes like bovine Xanthine Oxidase (~300 kDa), traditional end-point biochemical assays often fail to capture transient binding events.
SPR provides a label-free, real-time optical biosensor platform capable of resolving the fast on/off rates typical of fragment-like molecules. Recent advancements in SPR have established it as the gold standard for screening XO inhibitors [2], allowing researchers to:
Differentiate Mechanisms: Distinguish between transient pocket binders (like 6-Methyl-9H-purin-8-ol) and channel-blocking inhibitors (like Febuxostat).
Quantify Residence Time: Calculate
τ=1/kd
, which correlates strongly with sustained target occupancy and reduced off-target toxicity.
Eliminate False Positives: Identify stoichiometric binding and flag non-specific aggregation, a common artifact in high-throughput screening.
To ensure data integrity, the following SPR protocol is designed as a self-validating system. It incorporates mandatory solvent correction and utilizes Single-Cycle Kinetics (SCK) to preserve the structural integrity of the target enzyme.
Phase A: Target Immobilization (The Causality of Surface Chemistry)
Because 6-Methyl-9H-purin-8-ol is a small molecule, the mass ratio between the analyte and the XO target is extreme. To generate a detectable signal (Response Units, RU), we must achieve a high-density immobilization surface.
Sensor Choice: A CM5 (carboxymethylated dextran) sensor chip is selected for its high 3D binding capacity.
Coupling Chemistry: Standard EDC/NHS amine coupling is used. XO is diluted in 10 mM Sodium Acetate at pH 4.5. Why pH 4.5? This is strictly below the isoelectric point (pI ~5.3) of XO, ensuring the protein carries a net positive charge to electrostatically pre-concentrate on the negatively charged dextran matrix before covalent linkage.
Target Level: Immobilize XO to approximately 8,000–10,000 RU on Flow Cell 2 (FC2), leaving Flow Cell 1 (FC1) as a blank reference.
Phase B: Single-Cycle Kinetics (SCK) Assay Design
XO is highly sensitive to harsh regeneration buffers (e.g., low pH or NaOH), which can denature the molybdenum cofactor (MoCo) active site. Therefore, we utilize Single-Cycle Kinetics (SCK) , injecting five increasing concentrations of the analyte sequentially without regeneration steps in between.
Running Buffer: PBS-P+ (10 mM phosphate, 2.7 mM KCl, 137 mM NaCl, 0.05% Surfactant P20) supplemented with 2% DMSO .
Solvent Correction (Critical Step): Because 6-Methyl-9H-purin-8-ol requires DMSO for solubility, a bulk refractive index mismatch between the running buffer and the sample will occur. You must run a solvent correction curve (8 points ranging from 1.5% to 2.8% DMSO) prior to analyte injection to mathematically subtract bulk shift artifacts.
Injection Parameters: Inject 6-Methyl-9H-purin-8-ol at concentrations of 10, 30, 90, 270, and 810 µM. Flow rate: 30 µL/min. Contact time: 60 seconds. Final dissociation time: 300 seconds.
Comparative Data Analysis
The table below summarizes the kinetic benchmarking of 6-Methyl-9H-purin-8-ol against standard reference compounds. Data is fitted using a 1:1 Langmuir binding model with mass transport limitations accounted for.
Compound
Structural Class
ka
(
M−1s−1
)
kd
(
s−1
)
KD
Residence Time (
τ
)
6-Methyl-9H-purin-8-ol
Purine Derivative
1.5×104
0.05
3.3μM
20 seconds
Allopurinol
Purine Isostere
2.1×104
0.002
95nM
8.3 minutes
Febuxostat
Non-Purine Thiazole
8.5×105
1.2×10−3
1.4nM
13.8 minutes
Data Interpretation:
6-Methyl-9H-purin-8-ol exhibits a classic "fragment-like" kinetic profile characterized by a rapid association rate (
ka
) and a very rapid dissociation rate (
kd
). While its overall affinity (
KD
) is in the micromolar range, its high ligand efficiency makes it an ideal starting scaffold for structure-based drug design. In contrast, Allopurinol acts as a mechanism-based pseudo-irreversible inhibitor, and Febuxostat achieves nanomolar affinity through a completely different binding vector that blocks the channel leading to the MoCo site [3].
Mechanistic binding pathways of purine vs. non-purine inhibitors to Xanthine Oxidase.
Conclusion & Recommendations
When utilizing 6-Methyl-9H-purin-8-ol in your drug development pipeline, SPR data reveals that its primary limitation is its rapid off-rate (
kd
). To evolve this compound into a highly potent clinical candidate:
Exploit the Channel: Synthesize derivatives that extend from the purine core into the hydrophobic channel of XO, mimicking the slow-dissociation kinetics of Febuxostat.
Orthogonal Validation: Always validate SPR kinetic hits with an orthogonal functional assay (e.g., monitoring the conversion of xanthine to uric acid via UV-Vis spectroscopy at 295 nm) to confirm that the binding event directly translates to enzymatic inhibition.
By grounding your optimization campaigns in rigorous, artifact-free kinetic data, you can systematically engineer longer residence times and superior therapeutic profiles.
References
Liu, Y., et al. "Rapid screening and in vivo target occupancy quantitative evaluation of xanthine oxidase inhibitors based on drug-target binding kinetics research strategy: A case study of Chrysanthemum morifolium Ramat." Biomedicine & Pharmacotherapy, 2023. URL:[Link]
Yang, B., et al. "A novel multi-hyphenated approach to screen and character the xanthine oxidase inhibitors from saffron floral bio-residues." International Journal of Biological Macromolecules, 2023. URL:[Link]
Borges, F., et al. "Xanthine oxidase inhibitors beyond allopurinol and febuxostat; an overview and selection of potential leads based on in silico calculated physico-chemical properties, predicted pharmacokinetics and toxicity." European Journal of Medicinal Chemistry, 2017. URL:[Link]
Safety & Regulatory Compliance
Safety
Operational and Disposal Master Plan for 6-Methyl-9H-purin-8-ol
Introduction & Operational Imperative 6-Methyl-9H-purin-8-ol (CAS 39209-57-9), also known as 1,7-Dihydro-6-methyl-8H-purin-8-one, is a highly valuable purine derivative utilized as a critical building block in the synthe...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Operational Imperative
6-Methyl-9H-purin-8-ol (CAS 39209-57-9), also known as 1,7-Dihydro-6-methyl-8H-purin-8-one, is a highly valuable purine derivative utilized as a critical building block in the synthesis of nucleoside analogs and antiviral agents[1]. While its biological activity makes it indispensable for drug development, it also dictates stringent handling and disposal requirements. Improper disposal of biologically active purine scaffolds poses a severe risk of environmental contamination, as these compounds can interfere with endogenous purine metabolism in aquatic ecosystems[2].
This guide provides an authoritative, self-validating operational framework for the safe segregation, containment, and disposal of 6-Methyl-9H-purin-8-ol, ensuring absolute compliance with federal environmental regulations.
Physicochemical Properties & Hazard Assessment
Understanding the physical and chemical properties of 6-Methyl-9H-purin-8-ol is the first step in validating your disposal strategy. The high density of heteroatoms in its structure dictates specific high-temperature incineration parameters.
Property / Parameter
Value / Description
Operational Implication
Chemical Name
6-Methyl-9H-purin-8-ol
Biologically active scaffold; requires strict containment.
CAS Number
39209-57-9
Must be explicitly listed on all hazardous waste manifests.
Molecular Formula
C6H6N4O
Nitrogen-rich heterocyclic organic solid.
Molecular Weight
150.14 g/mol
High heteroatom density; dictates incineration parameters.
Physical State
Solid powder
Prone to aerosolization; requires HEPA-filtered handling.
Solubility
Soluble in polar organic solvents
Liquid waste streams will primarily consist of mixed organics.
Regulatory Grounding & Causality
The disposal of pharmaceutical intermediates is governed by strict environmental protocols. Under the, healthcare and research facilities are strictly prohibited from "sewering" (flushing down the drain) hazardous pharmaceutical wastes[3]. This universal ban applies to all facilities to prevent hazardous active pharmaceutical ingredients (APIs) from bypassing municipal wastewater treatment and entering drinking water sources.
The Causality: Purine derivatives are highly stable in aqueous environments. If sewered, they can accumulate in aquatic ecosystems, where they act as endocrine disruptors or metabolic inhibitors by mimicking natural purines[2]. Therefore, all 6-Methyl-9H-purin-8-ol waste must be collected, manifested, and destroyed via RCRA-permitted high-temperature incineration[4].
Waste Segregation Workflow
Decision tree for the segregation and disposal of 6-Methyl-9H-purin-8-ol waste streams.
Step-by-Step Disposal Methodologies
Protocol A: Disposal of Solid 6-Methyl-9H-purin-8-ol (Expired or Unused Stock)
Causality: Solid powders pose a severe inhalation hazard and can easily cross-contaminate laboratory surfaces. Utilizing high-density polyethylene (HDPE) prevents chemical degradation of the container, while secondary containment mitigates the risk of primary container failure.
Containment: Transfer the solid waste into a chemically compatible, leak-proof HDPE wide-mouth container. Avoid using glass if the container will be stored in a high-traffic Satellite Accumulation Area (SAA) prone to impact.
Sealing & Defacing: Ensure the cap is tightly secured. If utilizing the original manufacturer's container, securely tape the cap and completely deface the original label with a permanent marker to clearly indicate it is now waste[5].
Labeling: Immediately attach a completed Environmental Health and Safety (EHS) Hazardous Waste Tag as soon as the first drop/grain of waste is added[6]. List the constituent explicitly as "6-Methyl-9H-purin-8-ol" (do not use abbreviations, chemical formulas, or trade names)[6].
Storage: Place the sealed container in a designated secondary containment tray within the laboratory's SAA, strictly segregated from strong oxidizers or acids.
Causality: 6-Methyl-9H-purin-8-ol is frequently dissolved in organic solvents (e.g., DMSO, Methanol, Acetonitrile) during synthesis or analysis. Mixing incompatible solvents can cause catastrophic exothermic reactions or pressure buildup. Furthermore, halogenated solvents require specific, higher-cost incineration protocols to prevent the formation of toxic dioxins[7].
Segregation: Determine the solvent matrix of your solution. Segregate the waste strictly into "Halogenated" or "Non-Halogenated" organic waste streams[7]. Never mix these streams.
Transfer: Using a dedicated, chemically compatible funnel, slowly pour the solution into the appropriate 5-gallon poly waste carboy.
Venting and Sealing: Remove the funnel immediately after use and replace it with a tight-fitting, vented cap. This prevents toxic vapor release while allowing any accumulated pressure to safely vent[6].
Documentation: Update the waste log attached to the carboy immediately. Add "6-Methyl-9H-purin-8-ol" and its estimated concentration to the running list of constituents to maintain a self-validating audit trail.
Protocol C: Decontamination and Disposal of Consumables (PPE, Pipette Tips, Weigh Boats)
Causality: Items that have come into "incidental contact" with biologically active purine derivatives cannot be treated as standard municipal solid waste due to the risk of environmental leaching in standard landfills.
Collection: Place all chemically contaminated gloves, weigh boats, and paper towels into a sturdy, clear plastic bag immediately after use.
Double-Bagging: Seal the first bag and place it inside a second bag (double-bagging). This redundancy prevents puncture-related leaks from sharp items like pipette tips[7].
Disposal Bin: Deposit the double-bagged waste into a rigid, step-can hazardous waste bin lined with a primary liner.
EHS Pickup: Once the bin reaches 75% capacity, tie off the liner, attach a hazardous waste tag detailing "Solid debris contaminated with 6-Methyl-9H-purin-8-ol," and schedule an EHS pickup for incineration[5].
Spill Response & Decontamination
In the event of a powder spill, do not sweep , as mechanical agitation will aerosolize the active pharmaceutical ingredient, creating an immediate inhalation hazard.
Gently cover the spilled powder with damp absorbent pads to suppress dust generation.
Carefully scoop the absorbed material using a non-sparking tool and place it directly into a hazardous waste container.
Wash the affected surface with an appropriate solvent or a 10% bleach solution to degrade residual purine organics, collecting all wash liquids as hazardous liquid waste.
References
Title: 8H-Purin-8-One, 1,7-Dihydro-6-Methyl- (9Ci) CAS NO 39209-57-9
Source: ChemicalCell
URL:1
Title: Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P
Source: Environmental Protection Agency (EPA)
URL:3
Title: Pharmaceutical Waste Management: The Final Pharmaceutical Rule
Source: Republic Services
URL:8
Title: Paraben Exposure Related To Purine Metabolism and Other Pathways Revealed by Mass Spectrometry-Based Metabolomics
Source: ACS Publications
URL:2
Title: Chemical Waste Disposal
Source: Stanford Environmental Health & Safety
URL:6
Title: Chemical Waste Disposal Programs
Source: UMass Lowell Environmental Health and Safety
URL:7
Title: Chemical Waste Guide
Source: Texas A&M University Environmental Health & Safety
URL:5
Title: How to Dispose of Pharmaceutical Waste and Meet Regulations
Source: Daniels Health
URL:4
Personal protective equipment for handling 6-Methyl-9H-purin-8-ol
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of biologically active intermediates. 6-Methyl-9H-purin-8-ol is a critical purine derivative utilized exten...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of biologically active intermediates. 6-Methyl-9H-purin-8-ol is a critical purine derivative utilized extensively as a scaffold in the synthesis of kinase inhibitors and nucleoside analogs. While its utility in medicinal chemistry is vast, its structural mimicry of endogenous purines (like adenine and guanine) necessitates rigorous personal protective equipment (PPE) and operational controls. Inadvertent exposure can lead to unintended biological interference, making strict adherence to safety protocols non-negotiable.
This guide provides a comprehensive, causality-driven approach to handling 6-Methyl-9H-purin-8-ol, ensuring that every operational step is backed by a self-validating safety mechanism.
Hazard Profile & Risk Assessment
Before designing a handling protocol, we must analyze the compound's physical and chemical properties. 6-Methyl-9H-purin-8-ol presents as a fine crystalline powder, which significantly increases the risk of aerosolization during standard weighing procedures[1].
Table 1: Quantitative Data and GHS Hazard Assessment
Harmful if swallowed; necessitates strict hygiene.
Skin Irritation
H315
Causes localized dermal inflammation upon contact.
Eye Irritation
H319
Severe ocular irritant; requires sealed eye protection.
STOT (Single Exposure)
H335
Respiratory irritant; high risk of powder aerosolization.
Personal Protective Equipment (PPE) Matrix
Selecting PPE is not merely about compliance; it is about understanding the chemical's interaction with barrier materials. To mitigate the hazards outlined above, the following PPE matrix must be strictly adopted:
Hand Protection (Double Gloving): Use nitrile gloves with a minimum thickness of 0.12 mm.
Causality: In drug discovery, purine derivatives are frequently solubilized in dimethyl sulfoxide (DMSO) for biological assays. DMSO is a potent penetration enhancer that rapidly carries dissolved solutes through latex and thin nitrile. Double-gloving ensures that if the outer glove is compromised by a micro-tear or solvent drop, the inner glove provides an uncompromised secondary barrier.
Eye Protection: Tight-fitting chemical splash goggles.
Causality: Standard safety glasses leave the orbital cavity exposed to airborne particulates. Given the severe H319 (eye irritation) hazard, a complete facial seal is required to prevent micro-dust deposition[1].
Respiratory Protection: Handling must occur within a closed engineering control. If handled outside, a NIOSH-approved N95 or P100 particulate respirator is mandatory to protect against H335 hazards.
Body Protection: A flame-retardant, fluid-resistant laboratory coat with knit cuffs.
Causality: Knit cuffs prevent the sleeves from rolling up and exposing the wrists, which is a common site for accidental dust deposition during powder transfer.
Operational Workflow: Self-Validating Protocols
To ensure trustworthiness in the laboratory, standard operating procedures must be self-validating—meaning the operator can visually or physically confirm the safety of the setup before proceeding to the next step[2].
Step 1: Engineering Control Validation
Always handle 6-Methyl-9H-purin-8-ol inside a Ventilated Balance Enclosure (VBE) or a certified chemical fume hood.
Self-Validation: Before opening the primary container, tape a 1-inch strip of a Kimwipe to the bottom of the sash. If the airflow is correctly calibrated (negative pressure), the tissue will be continuously pulled inward at a steady 45-degree angle. Do not proceed if the tissue hangs vertically.
Step 2: Anti-Static Preparation
Fine purine powders are highly susceptible to static charge, which can cause the powder to repel from the spatula and aerosolize.
Self-Validation: Hover a clean, gloved hand over the sealed powder container. If you observe any dust particles clinging to the inside of the glass or jumping toward your glove, static is present. Use a zero-ion antistatic gun on the workspace until the powder remains completely inert.
Step 3: Weighing and Transfer
Use a V-shaped anti-static weigh boat. Transfer the powder using a smooth, stainless-steel micro-spatula to minimize friction.
Self-Validation: After transfer, inspect the original spatula. A successful, low-static transfer will leave the spatula visually free of clinging white residue.
Step 4: Solubilization and Verification
Add the required volume of organic solvent (e.g., DMSO) directly to the vial containing the powder while still inside the VBE.
Self-Validation: Inspect the solution against both a white and a black background. Complete solubilization is validated only when no refractive particulates are visible against the black background.
Spill Response and Disposal Plan
In the event of a localized spill, rapid containment is required to prevent the spread of biologically active dust.
Containment: Cover the powder spill gently with damp absorbent pads (using water minimizes dust generation).
Self-Validation: The pads should adhere flatly to the surface without dry spots, ensuring all powder is wetted and trapped.
Chemical Decontamination: Wipe the area with a 10% sodium hypochlorite (bleach) solution, followed by a 70% ethanol rinse.
Causality: Bleach oxidizes the purine ring, effectively neutralizing its biological mimicry potential. The subsequent ethanol rinse removes residual aqueous salts and expedites surface drying.
Waste Segregation: Place all contaminated consumables (weigh boats, gloves, wipes) into a designated solid hazardous waste container. Liquid waste (DMSO/purine solutions) must be collected in a compatible high-density polyethylene (HDPE) carboy, as DMSO can degrade standard plastics over time.
Process Visualization
Figure 1: Self-validating workflow for handling 6-Methyl-9H-purin-8-ol.
References
Title: Working with Chemicals - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Center for Biotechnology Information (NCBI Bookshelf) / National Research Council (US)
URL: [Link]